1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662238 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009376-52-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic Acid: A Keystone Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Substituted Piperidine Scaffolds
In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility, basic nitrogen atom, and capacity for stereochemically diverse substitution patterns allow for the precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with biological targets. Within this class of heterocycles, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid represents a highly valuable and versatile building block. The strategic placement of the methyl and carboxylic acid groups at the 3- and 4-positions, combined with the readily cleavable tert-Butoxycarbonyl (Boc) protecting group, offers medicinal chemists a sophisticated tool for navigating complex synthetic pathways and exploring novel chemical space.
This technical guide provides an in-depth exploration of the structure, synthesis, characterization, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic and medicinal chemistry programs. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Structural Attributes
The structure of this compound features a piperidine ring N-protected with a Boc group. The presence of two adjacent stereocenters at the C3 and C4 positions gives rise to diastereomers (cis and trans isomers), each with distinct conformational preferences and biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 243.30 g/mol | |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like methanol, dichloromethane | Inferred from synthetic procedures |
The Boc protecting group serves a critical function by deactivating the nucleophilicity and basicity of the piperidine nitrogen. This allows for selective chemical transformations to be performed on the carboxylic acid moiety without interference from the ring nitrogen. The steric bulk of the Boc group also influences the conformational equilibrium of the piperidine ring, which can be a key factor in stereoselective synthesis.
Strategic Synthesis of this compound
The synthesis of this building block can be approached through several routes, often starting from commercially available piperidine derivatives. A common strategy involves the N-protection of a pre-functionalized piperidine ring, followed by the introduction of the methyl and carboxylic acid groups. A representative synthetic workflow is outlined below.
Protocol 1: N-Boc Protection of Piperidine-3-carboxylic Acid (Nipecotic Acid)
This initial step is foundational for subsequent modifications. The protection of the secondary amine is crucial to prevent side reactions in later steps.
Step-by-Step Methodology:
-
Dissolution: Dissolve piperidine-3-carboxylic acid (nipecotic acid) in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture to protonate the carboxylic acid, followed by extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified, typically by crystallization or column chromatography, to yield 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid.
This N-protected intermediate is the direct precursor for the introduction of the 4-methyl group.
Caption: N-Boc Protection of Nipecotic Acid.
Protocol 2: Stereoselective Synthesis of the 4-Methyl-3-Carboxylic Acid Scaffold
The introduction of the methyl group at the 4-position adjacent to the carboxylic acid at the 3-position can be achieved through various methods, including the alkylation of an enolate intermediate. Achieving stereocontrol is a key challenge and often dictates the synthetic strategy.
Conceptual Step-by-Step Methodology (General Approach):
-
Starting Material: Begin with an appropriately protected piperidine precursor, such as a derivative of 1-Boc-4-oxopiperidine-3-carboxylic acid ester.
-
Methylation: Introduce the methyl group via a nucleophilic addition reaction, for example, using a Grignard reagent (e.g., methylmagnesium bromide) or an organocuprate. The choice of reagent and reaction conditions will influence the stereochemical outcome (axial vs. equatorial attack).
-
Functional Group Manipulation: Subsequent chemical transformations may be necessary to convert the resulting tertiary alcohol to a methyl group and to adjust the oxidation state of the C3 substituent to a carboxylic acid.
-
Hydrolysis: The final step would involve the hydrolysis of the ester to the desired carboxylic acid.
A more direct synthesis of related 3-alkyl-4-aminopiperidines has been described involving the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxipiperidine, followed by functional group interconversions.[1] This highlights the importance of carefully chosen intermediates to control the regiochemistry and stereochemistry of the final product.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its isomers rely on a combination of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.- A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the piperidine ring protons.- A doublet for the methyl group, with its chemical shift and coupling constant being indicative of its stereochemistry (cis or trans).- The proton at the 3-position will show a characteristic multiplicity depending on its coupling to adjacent protons. |
| ¹³C NMR | - Resonances for the quaternary carbons of the Boc group (~80 ppm) and the carbonyl of the Boc group (~155 ppm).- A resonance for the carboxylic acid carbonyl (~175 ppm).- Aliphatic signals for the piperidine ring carbons and the methyl group. The chemical shifts of these carbons can help in assigning the relative stereochemistry. |
| Mass Spectrometry | - The expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of 243.30. |
| Infrared (IR) Spectroscopy | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- Carbonyl stretches for the carboxylic acid and the Boc group (~1680-1720 cm⁻¹). |
The precise chemical shifts and coupling constants in the NMR spectra are highly dependent on the relative stereochemistry of the methyl and carboxylic acid groups (cis vs. trans), as this dictates the dihedral angles between adjacent protons and the overall conformation of the piperidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders. The parent piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[2] Derivatives of nipecotic acid are explored for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[3][4][5]
The introduction of a methyl group at the 4-position can serve several strategic purposes in drug design:
-
Probing Structure-Activity Relationships (SAR): The methyl group can explore specific hydrophobic pockets within a target's binding site, potentially increasing potency and selectivity.
-
Modulating Physicochemical Properties: The addition of a methyl group can increase lipophilicity, which may influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Controlling Conformation: The steric bulk of the methyl group can restrict the conformational flexibility of the piperidine ring, locking it into a bioactive conformation.
This building block is particularly well-suited for incorporation into screening libraries for targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters, where the rigidified, substituted piperidine core can mimic the presentation of side chains in peptide ligands.[4][6][7]
Caption: Application of the scaffold in drug discovery.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for analogous compounds such as N-Boc-piperidine-4-carboxylic acid, the following precautions are recommended[8]:
-
Hazard Classification: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][8]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Conclusion
This compound is a sophisticated and valuable building block in the arsenal of the modern medicinal chemist. Its pre-installed, stereochemically defined substitution pattern on a privileged heterocyclic core provides a rapid and efficient means to generate novel chemical entities with tailored properties. A thorough understanding of its synthesis, characterization, and strategic application is essential for leveraging its full potential in the discovery and development of next-generation therapeutics, particularly for challenging targets within the central nervous system.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
- Cignarella, G., Barlocco, D., & Pinna, G. A. (1995).
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
- Wanner, K. T., & Hellenbrand, T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1994-2011.
- Singh, K., & Singh, K. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 233, 114269.
- Hellenbrand, T., Höfner, G., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 1994-2011.
- Singh, V. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(4), 455-460.
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
- Krall, J., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3125-3136.
Sources
- 1. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Boc-4-methylpiperidine-3-carboxylic acid
Introduction: The Strategic Value of Substituted Piperidines in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. Within this class, N-Boc-protected chiral piperidine carboxylic acids serve as exceptionally versatile intermediates. The tert-butoxycarbonyl (Boc) group provides robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under mild acidic conditions, a critical feature for multi-step synthetic campaigns.[3]
This guide focuses on a specific, high-value building block: 1-Boc-4-methylpiperidine-3-carboxylic acid . The presence of a methyl group at the C4 position and a carboxylic acid at the C3 position introduces stereocenters and provides distinct vectors for molecular elaboration. This substitution pattern is of significant interest to researchers designing novel therapeutics, particularly in areas like neuroscience and oncology, where precise control over molecular shape and functionality is paramount for achieving desired potency and selectivity.[3][4] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic rationale, and an exploration of its reactivity and applications for professionals in drug development.
Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective application in synthesis. The data for 1-Boc-4-methylpiperidine-3-carboxylic acid is summarized below. It is important to note that due to the presence of two stereocenters (at C3 and C4), this compound can exist as four possible stereoisomers. The properties can vary slightly between individual diastereomers (e.g., (3S,4S) vs. (3S,4R)) and the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [5][6] |
| Molecular Weight | 243.30 g/mol | [5][6][7] |
| CAS Number | 1932626-34-0 ((3S,4S)-isomer) | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 127 - 131 °C (Isomer dependent) | [7] |
| pKa (Carboxylic Acid) | ~ 4 - 5 (Estimated) | [7] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DCM, EtOAc, MeOH) | [7][8] |
Strategic Synthesis: A Field-Proven Protocol
The most common and strategically sound approach to synthesizing 1-Boc-4-methylpiperidine-3-carboxylic acid involves the catalytic hydrogenation of a readily available pyridine precursor, followed by N-protection. This method is advantageous due to the low cost of starting materials and the high stereoselectivity that can be achieved.
The logical workflow for this synthesis is depicted below:
Caption: Synthetic workflow from 4-methylnicotinic acid to the target compound.
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the diastereoselective hydrogenation of 4-methylnicotinic acid to yield cis-4-methylpiperidine-3-carboxylic acid, followed by Boc protection.
PART A: Catalytic Hydrogenation of 4-Methylnicotinic Acid
-
Causality & Rationale: The choice of catalyst and solvent is critical for achieving high diastereoselectivity. Rhodium-on-carbon (Rh/C) or Platinum dioxide (PtO₂) in an acidic solvent like acetic acid promotes hydrogenation of the pyridine ring.[9] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, typically leading to the cis diastereomer as the major product. The acidic medium ensures the pyridine nitrogen is protonated, which can influence the rate and selectivity of the reduction.
-
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-methylnicotinic acid (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C or PtO₂). Heterogeneous catalysts like these are widely used for their efficiency and ease of removal.[10]
-
Solvent Addition: Add a suitable solvent, such as methanol or acetic acid, to dissolve the starting material.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-100 atm).[9] Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (e.g., TLC, LC-MS) of aliquots.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4-methylpiperidine-3-carboxylic acid, which is often carried forward without further purification.
-
PART B: N-Boc Protection
-
Causality & Rationale: The protection of the secondary amine is essential for subsequent synthetic manipulations.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation. The reaction is typically performed under basic conditions (Schotten-Baumann conditions) to deprotonate the ammonium salt formed during hydrogenation and to activate the amine for nucleophilic attack on the Boc anhydride.[8][11]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 4-methylpiperidine-3-carboxylic acid from Part A in a mixture of water and a co-solvent like tert-butanol or THF.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), to adjust the pH to ~9-10.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up & Purification: After the reaction is complete, perform an acidic work-up by adjusting the pH to ~2-3 with a cold aqueous acid (e.g., 1M HCl). This protonates the carboxylate, making the product extractable into an organic solvent. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1-Boc-4-methylpiperidine-3-carboxylic acid.
-
Chemical Reactivity and Derivatization Pathways
1-Boc-4-methylpiperidine-3-carboxylic acid is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the Boc-protected nitrogen. This dual reactivity is the source of its utility as a building block.
Caption: Key reactivity pathways for derivatization.
-
Reactions at the Carboxylic Acid: The carboxylic acid moiety is a versatile handle for forming amide bonds, which are central to peptide and small-molecule drug synthesis. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) are used to activate the acid, facilitating its reaction with a primary or secondary amine to form a stable amide linkage.[12]
-
Reactions at the Nitrogen (via Deprotection): The Boc group is stable to a wide range of reaction conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane.[3] This deprotection unmasks the secondary amine on the piperidine ring. The resulting free amine is nucleophilic and can be functionalized through various reactions, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), reductive amination, or acylation, allowing for the introduction of diverse substituents.
Applications in Drug Development
The structural features of 1-Boc-4-methylpiperidine-3-carboxylic acid make it an attractive starting material for synthesizing complex molecules with therapeutic potential. The defined stereochemistry and the orthogonal protecting group strategy allow for the precise construction of active pharmaceutical ingredients (APIs).
-
Scaffold for Constrained Peptides and Peptidomimetics: The rigid piperidine core can be incorporated into peptide sequences to induce specific turns or conformations, which can enhance binding affinity and metabolic stability. The carboxylic acid serves as the C-terminus, while the nitrogen (after deprotection) acts as the N-terminus for chain elongation.[4]
-
Building Block for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that presents substituents to occupy specific pockets within the enzyme's active site. The stereodefined methyl and derivatized carboxyl groups of this building block can be used to probe these interactions, leading to potent and selective inhibitors.
-
Intermediate for GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. Ligands for these receptors often require a precise three-dimensional arrangement of functional groups. This piperidine derivative provides a robust scaffold to build such ligands, with the functional groups positioned to optimize receptor engagement.
Conclusion
1-Boc-4-methylpiperidine-3-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity, and the versatility afforded by its two functional groups provide an efficient pathway to novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to accelerate the development of the next generation of therapeutics.
References
-
PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (PMC). [Link]
-
PubChem Compound Summary for CID 23282848, 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Fengchen Group. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]
-
1-Boc-4-methylpiperidine-4-carboxylic acid. Pipzine Chemicals. [Link]
-
Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]
-
The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. [Link]
-
Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation? MDPI. [Link]
-
Catalysts for hydrogenation processes. Clariant. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S,4S)-1-Boc-4-methyl-piperidine-3-carboxylic acid | 1932626-34-0 [sigmaaldrich.com]
- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-4-methylpiperidine-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of N-Boc-Protected Methylpiperidine Carboxylic Acids for Researchers, Scientists, and Drug Development Professionals
A Note from the Senior Application Scientist: This technical guide addresses the physical properties of N-Boc-4-methylpiperidine-3-carboxylic acid. It is important to note that publicly available data for this specific constitutional isomer is limited. To provide a comprehensive resource, this guide also includes detailed information on closely related isomers, which can offer valuable insights for drug development professionals. Understanding the physical properties of these building blocks is crucial for optimizing synthetic routes, ensuring consistent quality, and predicting their behavior in various formulation and biological contexts.
N-Boc-piperidine carboxylic acids are a class of saturated heterocyclic compounds that are pivotal in medicinal chemistry. The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The N-Boc (tert-butyloxycarbonyl) protecting group enhances the solubility of these molecules in organic solvents and allows for controlled reactions in multi-step syntheses. The position of substituents, such as methyl and carboxylic acid groups, on the piperidine ring dramatically influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.
This guide will focus on the physical properties of N-Boc-4-methylpiperidine-3-carboxylic acid and its isomers, providing a comparative analysis to aid in research and development.
Physical Properties of N-Boc-4-methylpiperidine-3-carboxylic Acid and Its Isomers
Comparative Data of Isomers
The following table summarizes the available physical property data for isomers of N-Boc-methylpiperidine carboxylic acid. It is crucial to consider that the relative positions of the methyl and carboxylic acid groups will significantly impact these values.
| Property | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid[1] | 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid[2] | N-BOC-piperidine-4-carboxylic acid[3][4][5][6][7] |
| CAS Number | 512822-50-3[1] | 189321-63-9[2] | 84358-13-4[3][4][5][6][7] |
| Molecular Formula | C12H21NO4[1][8] | C12H21NO4[2] | C11H19NO4[4][5][6] |
| Molecular Weight | 243.30 g/mol [1][8] | 243.30 g/mol [2] | 229.27 g/mol [4][5][6] |
| Appearance | Not specified | Not specified | White crystalline powder[4][6] |
| Melting Point | Not specified | Not specified | 148-153 °C[4][5][7] |
| Boiling Point (Predicted) | Not specified | Not specified | 353.2 ± 35.0 °C at 760 mmHg[3][5][7] |
| Density (Predicted) | Not specified | Not specified | 1.164 - 1.2 g/cm³[3][5][7] |
| Solubility | Not specified | Not specified | Insoluble in water; soluble in DMSO and methanol[4][7] |
| Storage Temperature | 2-8°C[1] | Not specified | 2-8°C or Room Temperature[3][7] |
Expert Insight: The seemingly minor change in the position of the methyl and carboxylic acid groups between these isomers can lead to significant differences in their crystalline packing, and consequently, their melting points. The solubility is also expected to vary based on the overall polarity and hydrogen bonding capabilities of each isomer.
In-Depth Analysis of Key Physical Properties
Melting Point
The melting point is a critical indicator of purity. For crystalline solids like N-Boc-piperidine carboxylic acid derivatives, a sharp melting point range suggests high purity. Broad melting ranges can indicate the presence of impurities or a mixture of stereoisomers.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination.
Solubility
Solubility is a fundamental property that dictates how a compound can be handled in synthetic and biological settings. For drug development, understanding a compound's solubility in both aqueous and organic media is essential for reaction work-ups, purification, formulation, and predicting oral bioavailability.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, dichloromethane, hexane) are chosen.
-
Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Expert Insight: The N-Boc group generally imparts good solubility in common organic solvents, while the carboxylic acid moiety can be ionized to enhance aqueous solubility at higher pH.
Acid Dissociation Constant (pKa)
The pKa value of the carboxylic acid group is a critical parameter that influences a molecule's charge state at different pH values. This, in turn, affects its solubility, lipophilicity, and ability to interact with biological targets.
Experimental Workflow: pKa Determination
Caption: Workflow for determining the pKa via potentiometric titration.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to confirming the structure and purity of N-Boc-4-methylpiperidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Expected ¹H NMR Features for N-Boc-4-methylpiperidine-3-carboxylic acid:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Signals for the piperidine ring protons, likely in the range of 1.2 to 4.0 ppm, with complex splitting patterns due to coupling.
-
A signal for the methyl group protons, the chemical shift of which will depend on its position and stereochemistry.
-
A broad singlet for the carboxylic acid proton, typically above 10 ppm, which may be absent if the sample is not completely dry or if run in a protic solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the Boc group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.
Safety and Handling
For N-Boc protected piperidine derivatives, general laboratory safety precautions should be followed. Based on data for related compounds, they may cause skin and eye irritation.[2]
General Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Logical Relationship of Safety Precautions
Caption: Relationship between hazards and safety measures.
Conclusion
While specific physical property data for N-Boc-4-methylpiperidine-3-carboxylic acid is not extensively documented, a thorough understanding of its isomers provides a solid foundation for researchers. The methodologies and expert insights provided in this guide are intended to empower scientists and drug development professionals to effectively characterize and utilize this class of compounds in their research endeavors. Careful experimental determination of the physical properties for any new batch or isomer is paramount for ensuring reproducible and successful outcomes in drug discovery and development.
References
-
Chemsrc. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Available from: [Link]
- Vertex AI Search. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
-
Chem-Impex. 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Available from: [Link]
-
PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available from: [Link]
-
Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Available from: [Link]
- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
Sources
- 1. 512822-50-3|1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4 | Chemsrc [chemsrc.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 8. scbt.com [scbt.com]
An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic Acid (CAS 512822-50-3): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (CAS 512822-50-3), a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, explores detailed synthetic strategies, and elucidates its critical role as a versatile intermediate in the development of novel therapeutics. Particular emphasis is placed on its application in the design of protease inhibitors and other targeted therapies, supported by mechanistic insights and relevant biological data. This guide serves as an essential resource for researchers and drug development professionals engaged in the synthesis and evaluation of piperidine-based compounds.
Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and bioavailability of drug molecules. The conformational flexibility of the piperidine ring also allows for optimal spatial orientation of substituents to effectively interact with biological targets.
1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for regioselective reactions, allowing for controlled chemical transformations at other positions of the piperidine ring. This guide will provide an in-depth analysis of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 512822-50-3 | N/A |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | 1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | N/A |
| Appearance | Off-white to yellow-brown solid or sticky liquid | [2] |
| Boiling Point (Predicted) | 359.5 ± 35.0 °C | N/A |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 4.57 ± 0.40 | N/A |
Synthesis of 1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic Acid
General Synthetic Approach
A plausible synthetic route can be conceptualized starting from a suitable piperidine precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for piperidine-4-carboxylic acid derivatives.
Experimental Protocol: Synthesis of a Related N-Boc-Piperidine-4-Carboxylic Acid Derivative
While a specific protocol for the title compound is elusive, the following detailed procedure for the synthesis of a related N-Boc-protected piperidine-4-carboxylic acid provides valuable insights into the experimental conditions and methodologies that can be adapted.[3]
Step 1: Boc Protection of 4-Piperidone Monohydrate Hydrochloride
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
After completion of the reaction (monitored by TLC), quench with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc-4-piperidone.
Step 2: Introduction of the Carboxylic Acid Moiety (e.g., via Strecker Synthesis)
-
To a solution of the N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) and heat to hydrolyze the intermediate aminonitrile.
-
Extract the product with an organic solvent, dry, and concentrate to yield the N-Boc-piperidine-4-carboxylic acid.
Note: The introduction of the methyl group at the 3-position would require a more complex, stereocontrolled synthetic strategy, potentially involving asymmetric catalysis or the use of chiral auxiliaries.
Applications in Drug Discovery and Development
1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] Its structural features make it particularly suitable for incorporation into protease inhibitors and other targeted therapies.
Role as a Building Block for Protease Inhibitors
Protease inhibitors are a class of drugs that play a significant role in the treatment of viral diseases and cancer. The piperidine moiety of the title compound can serve as a scaffold to orient pharmacophoric groups into the active site of proteases, leading to potent and selective inhibition.
Hepatitis C Virus (HCV) Protease Inhibitors: The HCV NS3/4A protease is a key enzyme in the viral replication cycle and a validated target for antiviral therapy. Piperidine-based structures have been incorporated into HCV protease inhibitors to enhance their pharmacokinetic properties and binding affinity.
SARS-CoV-2 Main Protease (Mpro) Inhibitors: The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for the development of antiviral drugs. The design of novel Mpro inhibitors often involves the use of heterocyclic scaffolds like piperidine to achieve optimal interactions with the enzyme's active site.
The following diagram illustrates the general principle of incorporating the piperidine scaffold into a protease inhibitor.
Caption: Conceptual design of a protease inhibitor using the piperidine scaffold.
Intermediate for Other Biologically Active Molecules
Beyond protease inhibitors, this versatile building block can be utilized in the synthesis of a wide range of other therapeutic agents. The carboxylic acid functionality allows for the formation of amide bonds, a common linkage in many drug molecules. The Boc-protected nitrogen provides a handle for further functionalization after deprotection.
Conclusion and Future Perspectives
1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid is a valuable synthetic intermediate with significant potential in drug discovery. Its utility as a scaffold for constructing complex and biologically active molecules, particularly protease inhibitors, is well-recognized. Future research efforts will likely focus on the development of more efficient and stereoselective synthetic routes to this and related piperidine derivatives. Furthermore, the continued exploration of its application in the design of novel therapeutics for a range of diseases remains a promising area of investigation for medicinal chemists. The insights provided in this guide aim to facilitate and inspire further innovation in this exciting field.
References
[2] Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. (Source: Not specified) [4] (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid - Benchchem. (Source: Benchchem) Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (Source: PMC - NIH) [3] [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (Source: Organic Syntheses) [5] 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis - ChemicalBook. (Source: ChemicalBook) [6] CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents. (Source: Google Patents) [7] Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (Source: Connect Journals) [8] The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [1] 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. (Source: PubChem) Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook. (Source: ChemicalBook) 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 - Benchchem. (Source: Benchchem) [9] (3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid. (Source: Not specified) synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. (Source: PMC - NIH) [10] Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. (Source: ResearchGate) [11] N-Boc-piperidine-4-carboxylic Acid - NCC - National Chemical Company. (Source: NCC - National Chemical Company) [12] 1-((Tert-butoxy)carbonyl)-3-methylpiperidine-3-carboxylic acid - PubChem - NIH. (Source: PubChem - NIH) [13] Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (Source: Atlantis Press) [14] Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (Source: ResearchGate) [15] 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem. (Source: PubChem) [16] Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed. (Source: PubMed) [17] (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. (Source: ResearchGate) (Source: ResearchGate)
Sources
- 1. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | 1415018-75-5 | Benchchem [benchchem.com]
- 5. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 7. connectjournals.com [connectjournals.com]
- 8. nbinno.com [nbinno.com]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. N-Boc-piperidine-4-carboxylic Acid - NCC - National Chemical Company [ncc.ie]
- 12. 1-((Tert-butoxy)carbonyl)-3-methylpiperidine-3-carboxylic acid | C12H21NO4 | CID 18619761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid: Navigating a Sparsely Documented but Intriguing Scaffold
A Note to the Researcher: Information regarding the specific positional isomer, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, is notably scarce in currently accessible scientific literature and chemical databases. This technical guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogs. The methodologies and data presented herein are based on expert-level synthesis design and predictive analysis, intended to serve as a foundational resource for researchers venturing into the synthesis and application of this unique molecular scaffold.
Introduction: The Potential of Substituted Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial biological interactions. The strategic placement of substituents on the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, represents a synthetically versatile building block with significant potential in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled synthetic transformations, while the methyl and carboxylic acid functionalities at the 4- and 3-positions, respectively, offer distinct vectors for molecular elaboration. The stereochemical relationship between the 4-methyl and 3-carboxylic acid groups (cis or trans) introduces an additional layer of structural diversity, which can be pivotal for achieving selective biological activity.
Molecular Characteristics and Physicochemical Properties
The molecular formula for this compound is C₁₂H₂₁NO₄, which corresponds to a molecular weight of 243.30 g/mol .
| Property | Predicted Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Topological Polar Surface Area | 66.76 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| LogP | 1.89 |
| Stereoisomers | Can exist as cis and trans diastereomers, each as a pair of enantiomers. |
Synthetic Strategies: A Proposed Approach
The synthesis of this compound is anticipated to be a multi-step process requiring careful control of stereochemistry. A plausible synthetic pathway, illustrated below, commences from a commercially available starting material and employs well-established chemical transformations.
Figure 1. A proposed synthetic workflow for the preparation of this compound, highlighting key transformations.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-benzyl-4-methylpiperidine-3-carbonitrile
This multi-step sequence begins with the benzylation of 4-methylpyridine, followed by selective reduction to the tetrahydropyridine. Ozonolysis and subsequent reductive workup would yield the corresponding piperidinone. Conversion to the cyanohydrin followed by amination (Strecker synthesis) would provide the aminonitrile, which upon hydrolysis would yield the carboxylic acid.
Step 2: Debenzylation and Boc Protection
Catalytic hydrogenation is a standard and effective method for the removal of a benzyl protecting group from a nitrogen atom. The resulting secondary amine, 4-methylpiperidine-3-carboxylic acid, can then be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to yield the final product.
The Critical Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility stems from several key features:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, allowing for selective manipulation of other functional groups within the molecule.
-
Facile Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are orthogonal to the cleavage conditions for many other protecting groups. This orthogonality is crucial for the efficient synthesis of complex target molecules.
The workflow for utilizing the Boc protecting group in synthetic chemistry is depicted below.
Figure 2. A logical diagram illustrating the strategic use of the Boc protecting group in the synthesis of complex piperidine-based molecules.
Potential Applications in Drug Discovery and Development
Substituted piperidine-3-carboxylic acids are valuable building blocks for the synthesis of a wide range of biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutics, particularly in the following areas:
-
GPCR Ligands: The piperidine scaffold can serve as a template for the design of ligands for G-protein coupled receptors, a large family of drug targets involved in numerous physiological processes.
-
Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element in the active site of various enzymes, making this scaffold a promising starting point for the development of enzyme inhibitors.
-
Constrained Amino Acid Mimetics: The rigidified piperidine ring can be used to create conformationally constrained mimics of natural amino acids, which can lead to peptides and peptidomimetics with enhanced biological activity and metabolic stability.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the electronic environment and connectivity of the protons, including the characteristic signals for the tert-butyl group of the Boc protecting group and the protons on the piperidine ring. ¹³C NMR would confirm the number of unique carbon atoms and the presence of the carbonyl carbons of the Boc and carboxylic acid groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretching vibrations of the urethane and carboxylic acid carbonyl groups, as well as the O-H stretching of the carboxylic acid.
Conclusion and Future Directions
While direct experimental data for this compound is limited, its structural features and the established utility of related compounds strongly suggest its potential as a valuable building block in medicinal chemistry. The synthetic strategies and analytical considerations outlined in this guide provide a solid foundation for researchers interested in exploring the chemistry and biological applications of this intriguing molecule. Further research is warranted to develop efficient and stereoselective synthetic routes and to fully characterize its physicochemical and pharmacological properties. The insights gained from such studies will undoubtedly contribute to the design and discovery of the next generation of piperidine-based therapeutics.
References
Due to the scarcity of literature on the specific title compound, the following references are provided to support the general principles and methodologies discussed in this guide.
-
PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999. (A comprehensive resource on protecting group chemistry).
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. (A standard textbook covering the fundamental principles of organic synthesis).
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2021 , 26(11), 3281. [Link] (This article describes the use of N-Boc-piperidine-3-carboxylic acid derivatives in synthesis).
An In-depth Technical Guide to 1-Boc-4-methylpiperidine-3-carboxylic acid
This guide provides a comprehensive technical overview of 1-Boc-4-methylpiperidine-3-carboxylic acid, a pivotal building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's nomenclature, stereochemistry, synthesis, and application.
Part 1: Nomenclature, Structure, and Stereoisomerism
The designation "1-Boc-4-methylpiperidine-3-carboxylic acid" is commonly used in chemical literature and commercial listings. However, for unambiguous scientific communication, adherence to the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) is paramount.
IUPAC Nomenclature
The formal IUPAC name for this compound is 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid . The "Boc" group is a widely recognized abbreviation for tert-butoxycarbonyl, a common amine-protecting group. The numbering of the piperidine ring begins at the nitrogen atom, which is designated as position 1.
It is crucial to recognize that this name is incomplete without stereochemical descriptors. The substituents at positions 3 (carboxylic acid) and 4 (methyl group) create two stereocenters. Consequently, the molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers.
Stereoisomerism: The Four Faces of a Molecule
The relative orientation of the carboxylic acid and methyl groups gives rise to cis and trans diastereomers. Within each diastereomeric pair, there are two enantiomers, designated by the Cahn-Ingold-Prelog (R/S) priority rules.
-
cis Isomers: The carboxylic acid and methyl groups are on the same side of the piperidine ring's plane.
-
(3R,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
-
(3S,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
-
-
trans Isomers: The carboxylic acid and methyl groups are on opposite sides of the piperidine ring's plane.
-
(3R,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
-
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid[1]
-
The specific stereoisomer used in a synthesis is critical, as the three-dimensional arrangement of atoms profoundly influences the biological activity of the final drug candidate. The choice between a cis or trans isomer, and the specific enantiomer, is a deliberate decision in drug design to optimize interactions with the biological target. For instance, commercial suppliers often provide specific stereoisomers like (3S,4S)-1-Boc-4-methyl-piperidine-3-carboxylic acid for targeted synthetic applications[1].
Molecular Structure and Key Identifiers
A clear understanding of the molecule's structure is fundamental. The following table summarizes key chemical identifiers for the general structure, though these may vary for specific stereoisomers.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | PubChem |
| Molecular Weight | 243.30 g/mol | [2] |
| Canonical SMILES | CC1CC(C(=O)O)N(C1)C(=O)OC(C)(C)C | PubChem |
| InChI Key | Varies by isomer | PubChem |
| CAS Number | Varies by isomer (e.g., 1932626-34-0 for (3S,4S) isomer) | [1] |
Structural Diagram (General)
Sources
Use of 1-Boc-4-methylpiperidine-3-carboxylic acid as a synthetic intermediate
An In-depth Technical Guide to the Strategic Use of N-Boc-Substituted Piperidine Carboxylic Acids as Synthetic Intermediates
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of Piperidine Scaffolds
In the landscape of modern medicinal chemistry, piperidine rings are a cornerstone of molecular design, forming the core of numerous approved therapeutics. The strategic functionalization of this saturated heterocycle allows for the precise spatial arrangement of pharmacophoric elements, making it an invaluable scaffold in drug discovery. The user query specified an interest in 1-Boc-4-methylpiperidine-3-carboxylic acid . While this specific substitution pattern is not widely documented in readily accessible scientific literature, it represents a class of molecules—N-Boc-substituted piperidine carboxylic acids—that are of immense strategic importance.
This guide, therefore, broadens the aperture to encompass this vital class of synthetic intermediates. We will explore the synthesis, reactivity, and strategic applications of well-documented isomers, such as 1-Boc-piperidine-4-carboxylic acid and 1-Boc-4-methylpiperidine-4-carboxylic acid , to provide a robust and field-proven framework for researchers, scientists, and drug development professionals. The principles, protocols, and strategic considerations detailed herein are directly applicable to the hypothetical use of the 3-carboxy-4-methyl isomer and provide a comprehensive manual for leveraging this molecular architecture.
The Strategic Value of the N-Boc-Piperidine Carboxylic Acid Scaffold
The utility of this scaffold is rooted in its bifunctional nature, which is masked and revealed through orthogonal protecting group strategies.
-
The Piperidine Core : This saturated nitrogen heterocycle is a privileged structure in medicinal chemistry. Its chair-like conformation allows for the introduction of substituents in well-defined axial and equatorial positions, enabling chemists to fine-tune ligand-receptor interactions.
-
The N-Boc Group (tert-Butoxycarbonyl) : The Boc group is a quintessential amine protecting group. Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation, organometallic reactions) while being readily and cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1] This allows for the selective unmasking of the piperidine nitrogen for subsequent elaboration.
-
The Carboxylic Acid Handle : This functional group is a versatile anchor for a vast array of chemical transformations. It can be readily converted into esters, amides, or reduced to a primary alcohol, providing a key attachment point for building molecular complexity.[2][3]
This combination of a conformationally defined core with two orthogonally reactive functional groups makes N-Boc-piperidine carboxylic acids powerful intermediates for constructing diverse chemical libraries and complex target molecules.[4]
Physicochemical Properties of Key Isomers
To ground our discussion, the properties of two commercially available and well-documented isomers are presented below.
| Property | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-4-methylpiperidine-4-carboxylic acid |
| CAS Number | 84358-13-4[5] | 189321-63-9[6][7] |
| Molecular Formula | C₁₁H₁₉NO₄ | C₁₂H₂₁NO₄[6] |
| Molecular Weight | 229.27 g/mol | 243.30 g/mol [6] |
| Appearance | White crystalline powder[5] | White solid |
| Melting Point | 149-153 °C[5] | Not specified |
| Boiling Point | 353.2 °C at 760 mmHg[5] | Not specified |
Synthesis of N-Boc-Piperidine Carboxylic Acid Scaffolds
The primary routes to these intermediates involve either the protection of a pre-existing piperidine carboxylic acid or the construction of the ring system with the desired functionalities in place.
Route 1: Boc Protection of Piperidine Carboxylic Acids
This is the most direct and common approach, particularly for commercially available starting materials like isonipecotic acid (piperidine-4-carboxylic acid).
Causality Behind the Experimental Choices:
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection. It is electrophilic and reacts readily with the nucleophilic nitrogen of the piperidine.
-
Base : A base such as sodium hydroxide or triethylamine is required to deprotonate the piperidine nitrogen (if starting from a salt) and to neutralize the acidic byproduct of the reaction, ensuring the reaction goes to completion.
-
Solvent : A biphasic system like THF/water or a polar aprotic solvent like DCM is often used to dissolve both the polar starting material and the less polar Boc₂O.
Detailed Experimental Protocol: Synthesis of 1-Boc-piperidine-4-carboxylic acid [5]
-
Dissolution : Dissolve 4-piperidinecarboxylic acid (isonipecotic acid) (1 eq.) in a 2M aqueous solution of sodium hydroxide (NaOH).
-
Cooling : Cool the solution in an ice bath to 0 °C to manage the exothermicity of the reaction.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq.) in a suitable solvent like tetrahydrofuran (THF) to the stirred reaction mixture.
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup :
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution with a 1N HCl solution to a pH of ~3-4, which protonates the carboxylic acid, causing it to precipitate.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.[5]
Core Reactivity and Strategic Elaboration
The power of this intermediate lies in the ability to selectively address its two primary functional handles. The choice of which handle to modify first is a critical strategic decision in any synthetic plan.
The "Acid-First" vs. "Nitrogen-First" Approach
A synthetic chemist can choose one of two primary pathways for elaboration, as illustrated in the workflow diagram below.
Caption: The dual-pathway utility of N-Boc-piperidine carboxylic acids.
Pathway 1a: Reactions at the Carboxylic Acid
With the nitrogen protected, the carboxylic acid is free to undergo a host of transformations. Amide bond formation is arguably the most common and critical reaction in this context.
Causality Behind Amide Coupling Choices:
-
Activation : Carboxylic acids are not sufficiently electrophilic to react directly with amines. They must first be activated. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) convert the hydroxyl group into a better leaving group.
-
Additive : The addition of a coupling additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt) serves two purposes: it minimizes side reactions (like N-acylurea formation) and reduces the risk of racemization if the amine or carboxylic acid contains a stereocenter.
-
Base : A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize any acid salts present and to scavenge the HCl generated during the reaction.
Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Initial Setup : Dissolve the 1-Boc-piperidine carboxylic acid (1 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition : Add DIPEA (3 eq.) to the mixture.
-
Activation : Cool the solution to 0 °C and add EDC·HCl (1.2 eq.) portion-wise.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Workup :
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude product via column chromatography on silica gel to obtain the desired amide.
Pathway 1b: Reactions at the Piperidine Nitrogen
The acidic lability of the Boc group allows for its selective removal, unveiling the piperidine nitrogen for further functionalization.
Causality Behind Deprotection and Reductive Amination:
-
Deprotection : Strong acids like Trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent (like dioxane or methanol) readily cleave the Boc group. The mechanism involves protonation of the carbonyl oxygen followed by the elimination of isobutylene and carbon dioxide.
-
Reductive Amination : This is a powerful method for forming C-N bonds. The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde/ketone but is reactive enough to reduce the iminium ion.[2]
Detailed Experimental Protocol: Boc-Deprotection and Reductive Amination
-
Boc Deprotection :
-
Dissolve the Boc-protected starting material (1 eq.) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture in vacuo to remove the acid and solvent. The resulting amine salt is often used directly in the next step.
-
-
Reductive Amination :[2]
-
Dissolve the crude amine salt (1 eq.) and an aldehyde or ketone (1-1.2 eq.) in a solvent like DCM or dichloroethane (DCE).
-
Add a base like TEA or DIPEA if starting from the HCl salt to free the amine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir at room temperature for 4-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Case Study: Application in the Synthesis of MenA Inhibitors
The strategic value of these intermediates is best illustrated through their application in drug discovery programs. In the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a derivative of this scaffold plays a central role.[2]
The synthesis involved the following key steps, highlighting the "Nitrogen-First" pathway:
-
Reduction : 1-Boc-piperidine-4-carboxylic acid was first reduced to the corresponding alcohol, N-Boc-4-hydroxymethylpiperidine.
-
Activation : The alcohol was converted to a better leaving group (a mesylate or tosylate).
-
Substitution : The activated alcohol underwent nucleophilic substitution with various phenols to build the western portion of the inhibitor.
-
Deprotection : The Boc group was removed under acidic conditions (TFA/DCM) to expose the piperidine nitrogen.[2]
-
Elaboration : The free secondary amine was then subjected to reductive amination with various aldehydes to install the eastern moiety of the final compounds, allowing for a diversity-oriented synthesis to explore the structure-activity relationship (SAR).[2]
This example authoritatively demonstrates how the N-Boc-piperidine scaffold serves as a linchpin, enabling the systematic and modular construction of a library of complex potential drug candidates.
Caption: Synthetic workflow for MenA inhibitors using a piperidine scaffold.
Conclusion and Future Outlook
N-Boc-substituted piperidine carboxylic acids are not merely reagents; they are strategic platforms for innovation in drug discovery. Their predictable reactivity, commercial availability, and the orthogonal nature of their functional groups provide chemists with a reliable and versatile tool for the synthesis of complex molecular architectures. By mastering the "Acid-First" and "Nitrogen-First" strategies, researchers can efficiently generate compound libraries for SAR studies and construct challenging target molecules. While the specific 1-Boc-4-methylpiperidine-3-carboxylic acid remains an elusive target in common literature, the principles and protocols established with its isomers provide a clear and authoritative roadmap for its eventual synthesis and application. The continued exploration of novel substitution patterns on this privileged scaffold will undoubtedly lead to the discovery of next-generation therapeutics.
References
-
1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem . Source: National Center for Biotechnology Information. [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
-
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem . Source: National Center for Biotechnology Information. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR . Source: CSIR-NIScPR. [Link]
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate . Source: ResearchGate. [Link]
-
DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC . Source: Heterocycles. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) . Source: Royal Society of Chemistry. [Link]
-
N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 - Home Sunshine Pharma . Source: Home Sunshine Pharma. [Link]
Sources
- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemimpex.com [chemimpex.com]
- 5. N-BOC-piperidine-4-carboxylic Acid CAS 84358-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 189321-63-9 CAS Manufactory [m.chemicalbook.com]
Whitepaper: Discovery of Novel Compounds Using Piperidine Carboxylic Acid Scaffolds
<Senior Application Scientist >
A Technical Guide for Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active natural products.[1][2] This guide provides an in-depth technical exploration of the piperidine carboxylic acid scaffold, a particularly valuable subclass for generating novel chemical entities. We will dissect the strategic advantages of this scaffold, detail robust synthetic methodologies for creating stereochemically complex libraries, outline effective screening cascades, and present case studies of its successful application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
The Piperidine Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in pharmaceuticals, present in over twenty classes of drugs.[2][3] Its utility stems from a combination of favorable physicochemical and structural properties.
-
Structural & Conformational Advantages: As a saturated ring system, piperidine adopts a stable chair conformation. This allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.[1] The introduction of a carboxylic acid moiety adds a key functional handle. This group can act as a hydrogen bond donor and acceptor, participate in salt bridge interactions, and serve as a versatile point for further chemical modification.
-
Physicochemical & Pharmacokinetic Benefits: The piperidine nitrogen is a key modulator of a molecule's properties. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, it enhances aqueous solubility.[1] This allows for the fine-tuning of a compound's lipophilicity (LogP) and solubility, which are critical parameters for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] The introduction of chiral centers to the piperidine scaffold can further enhance biological activity, selectivity, and pharmacokinetic properties.[5]
Strategic Synthesis of Piperidine Carboxylic Acid Scaffolds
The creation of diverse and novel piperidine carboxylic acid libraries begins with robust and flexible synthetic strategies. Control over stereochemistry is paramount, as the biological activity of chiral molecules can be highly dependent on their specific configuration.[5]
Common Synthetic Routes
The most prevalent and industrially scalable method for synthesizing piperidine scaffolds is the catalytic hydrogenation of pyridine precursors.[6] This approach allows for the direct conversion of flat, aromatic pyridines into complex, three-dimensional piperidines.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Pyridine Hydrogenation | Substituted Pyridine Carboxylic Acids | Catalytic Hydrogenation (e.g., PtO₂, Rh/C) | High atom economy, access to cis-diastereomers, scalable.[6] | Can require harsh conditions, control of stereoselectivity can be challenging. |
| Chemo-enzymatic Dearomatization | Activated Pyridines | One-pot amine oxidase/ene imine reductase cascade | High stereoselectivity, mild reaction conditions.[7] | Requires specialized enzymes, substrate scope may be limited. |
| Intramolecular Cyclization | Acyclic Amino Alkene Precursors | Metal-catalyzed oxidative amination or radical cyclization.[2] | High degree of substitution possible, access to complex ring systems. | Can require multi-step synthesis of the linear precursor. |
Detailed Protocol: Stereoselective Hydrogenation of a Pyridine Carboxylate
This protocol describes a general procedure for the synthesis of a cis-substituted piperidine carboxylate, a common starting point for library development.
Objective: To synthesize racemic cis-methyl 4-methylpipecolinate via catalytic hydrogenation.
Materials:
-
Methyl 4-methylnicotinate (1 equivalent)
-
Platinum (IV) oxide (PtO₂, 0.05 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: A high-pressure hydrogenation vessel is charged with methyl 4-methylnicotinate and a catalytic amount of PtO₂.
-
Solvent Addition: Degassed methanol is added to the vessel under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction mixture is agitated vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS to track the disappearance of the starting material.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cis-piperidine product.[6]
Self-Validation: The stereochemical outcome (cis is typically the major product under these conditions) should be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the ring protons. The purity should be assessed by HPLC and the identity confirmed by mass spectrometry.
From Scaffold to Library: Strategies for Diversification
With a core piperidine carboxylic acid scaffold in hand, the next step is to generate a library of diverse analogues. This is typically achieved through parallel synthesis techniques, functionalizing the reactive handles on the core structure.
Caption: A typical drug discovery screening cascade workflow.
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single, high concentration against the biological target. The goal is to quickly identify any compound showing activity.
-
Hit Confirmation: Compounds that are active in the primary screen ("hits") are re-tested to confirm their activity. A dose-response curve is generated to determine the potency (IC₅₀ or EC₅₀) of each hit.
-
Orthogonal and Counter-Screens: Confirmed hits are tested in different assays to ensure they are acting via the desired mechanism and are not assay artifacts (e.g., aggregators, fluorescent compounds).
-
Lead Generation: The most promising hits are selected for initial structure-activity relationship (SAR) studies. Small-scale synthesis of analogs is performed to understand which parts of the molecule are critical for activity and to improve potency and other drug-like properties.
Case Study: Piperidine Carboxamides as sQC Inhibitors for Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides. A modified, highly neurotoxic form of Aβ, pyroglutamate-Aβ (pGlu-Aβ), is generated by the enzyme secretory glutaminyl cyclase (sQC). Inhibition of sQC is therefore an attractive therapeutic strategy.
In a recent study, a high-throughput virtual screen identified a novel inhibitor with a piperidine-4-carboxamide scaffold. [8]This initial hit, Cpd-41, displayed an IC₅₀ of 34 μM. [8]Structural analysis through X-ray crystallography revealed that the piperidine ring occupied a key pocket in the sQC active site, while the carboxamide moiety formed crucial hydrogen bonds with the enzyme. This discovery highlights the piperidine carboxamide as a valuable starting point for designing more potent sQC inhibitors for the potential treatment of Alzheimer's disease. [8]
Conclusion and Future Directions
The piperidine carboxylic acid scaffold continues to be a highly valuable and versatile building block in drug discovery. [2][9]Its favorable structural and physicochemical properties provide a solid foundation for developing novel therapeutics across a wide range of disease areas. Advances in synthetic chemistry, particularly in stereoselective and chemo-enzymatic methods, are enabling the creation of increasingly complex and diverse piperidine-based libraries. [6][7]As our understanding of biological targets deepens, the strategic application of privileged scaffolds like the piperidine carboxylic acid will remain a critical and efficient approach to generating the next generation of innovative medicines.
References
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000). Organic Letters - ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules - MDPI. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Angene. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. Available at: [Link]
-
Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules. Available at: [Link]
-
Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction to Boc-protected piperidine derivatives in synthesis
An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Piperidine Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its ability to confer favorable physicochemical properties and to serve as a versatile three-dimensional framework for interacting with biological targets. However, the nucleophilic and basic nature of the piperidine nitrogen necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique balance of stability and controlled lability, making it an indispensable tool for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of Boc-protected piperidine derivatives, delving into the causality behind experimental choices, detailing field-proven protocols, and exploring their strategic deployment in complex synthetic routes.
PART 1: The Strategic Imperative of the Boc Group
The efficacy of a protecting group is measured by its ability to be introduced and removed efficiently under conditions that leave the rest of the molecule intact. The Boc group excels in this regard, offering a near-perfect combination of robustness and selective cleavage.
Key Advantages:
-
Broad Orthogonal Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions. It is resistant to bases, nucleophiles, and many common oxidizing and reducing agents.[3] This stability allows for extensive chemical transformations on other parts of the piperidine scaffold or its substituents without risking premature deprotection.
-
Facile and Clean Deprotection: The Boc group is readily cleaved under acidic conditions.[3] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an aprotic solvent cleanly liberates the free amine. The byproducts of this reaction—gaseous isobutylene and carbon dioxide—are volatile, which greatly simplifies the reaction workup and product purification.[4] This clean cleavage is a significant advantage over other groups that may leave non-volatile byproducts.
PART 2: Synthesis and Deprotection Protocols
Boc Protection of the Piperidine Nitrogen
The introduction of the Boc group is typically a high-yielding and straightforward reaction. The most common method involves treating the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base to neutralize the acidic byproducts.[5]
Experimental Protocol: General N-Boc Protection of a Piperidine Derivative
-
Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), THF) to a concentration of 0.1-0.5 M.[5]
-
Base Addition: Add a suitable base (e.g., Triethylamine (TEA), Sodium Bicarbonate, 1.5 equivalents) to the solution. The choice of base depends on the substrate's reactivity and the reaction conditions.
-
Reagent Addition: While stirring at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equivalents) portion-wise or as a solution in the reaction solvent.[5] For highly reactive substrates, the reaction may be cooled to 0 °C to control the exotherm.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 1-4 hours).[5]
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.[5] Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-piperidine derivative.
Table 1: Representative Conditions for N-Boc Protection
| Substrate | Base | Solvent | Temperature | Rationale / Causality |
| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | Standard conditions for simple, unhindered secondary amines. |
| 4-Hydroxypiperidine | Sodium Bicarbonate | Dioxane/Water | Room Temp. | A biphasic system with a mild inorganic base prevents O-acylation. |
| 4-Aminopiperidine | None (or DIPEA) | Methanol | Room Temp. | Methanol can enhance the rate, sometimes obviating the need for a base.[5] Selective N-protection of the ring nitrogen is achieved over the exocyclic amine due to its higher basicity and lower steric hindrance. |
| Electron-Deficient Piperidine | Sodium Hydroxide (aq) | THF/Water | Room Temp. | A stronger base is required to deprotonate the less nucleophilic nitrogen. |
Boc Deprotection: Releasing the Amine
The removal of the Boc group is a critical step that unmasks the piperidine nitrogen for subsequent functionalization. The standard procedure employs strong acid.
Mechanism of Acid-Catalyzed Boc Deprotection
The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates.
Caption: Acid-catalyzed deprotection of a Boc-protected piperidine.
Experimental Protocol: N-Boc Deprotection with TFA
-
Setup: Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C.[4]
-
Acid Addition: Slowly add Trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting piperidinium trifluoroacetate salt is often a viscous oil or solid.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic.[4] Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the deprotected piperidine derivative.
PART 3: Advanced Synthetic Strategies
Orthogonal Protection Schemes
In complex molecules containing multiple amine groups, an orthogonal protection strategy is essential for selective functionalization. The acid-labile Boc group is perfectly complementary to base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) and groups removable by hydrogenolysis, such as the carboxybenzyl (Cbz) group.[6][7] This allows for the precise, stepwise unmasking of different nitrogen atoms within the same synthetic sequence.[7]
Caption: Orthogonal deprotection strategy for common amine protecting groups.
Directed Ortho-Metalation (DoM)
The Boc group can function as a powerful directed metalation group (DMG).[8] In this role, its carbonyl oxygen coordinates to a strong organolithium base (e.g., s-BuLi), directing the deprotonation to the adjacent ortho-position of the piperidine ring (C2).[9][10] This generates a nucleophilic lithiated intermediate that can be trapped with various electrophiles, providing a highly regioselective route to 2-substituted piperidines.[10]
Experimental Workflow: Directed Ortho-Metalation of N-Boc Piperidine
-
Aprotic Conditions: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of N-Boc piperidine in an anhydrous ether solvent (e.g., THF, Et₂O).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a strong organolithium base, such as sec-butyllithium (s-BuLi), typically complexed with a ligand like TMEDA, to the solution. Stir for the required time to ensure complete deprotonation (this can be monitored using in-situ IR spectroscopy).[9]
-
Electrophile Quench: Add a suitable electrophile (e.g., an aldehyde, alkyl halide, or CO₂) to the reaction mixture at -78 °C.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Perform a standard aqueous workup followed by chromatographic purification to isolate the 2-substituted N-Boc-piperidine product.
PART 4: Troubleshooting and Final Considerations
-
Incomplete Protection: If a reaction is sluggish, especially with sterically hindered or electron-deficient piperidines, consider increasing the equivalents of Boc₂O to 1.2-1.5 or using a stronger base.[5]
-
Side Reactions in Deprotection: The tert-butyl cation formed during deprotection can alkylate sensitive functional groups (e.g., tryptophan or methionine residues). This can be mitigated by adding "scavengers" like triethylsilane (TES) or thioanisole to the reaction mixture to trap the carbocation.
-
Di-Boc Formation: Over-protection leading to a di-Boc product can occur with highly nucleophilic amines. Using a controlled amount of Boc₂O (1.0-1.1 equivalents) and lower reaction temperatures (0 °C) can improve selectivity.[5]
References
- Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Schiffers, I., et al. (2022). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane from D-Ornithine and D-Lysine. Organic Process Research & Development.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. baranlab.org [baranlab.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
The Architectural Versatility of Substituted Piperidine Carboxylic Acids: A Technical Guide to Their Biological Significance
This guide provides an in-depth exploration of the multifaceted biological roles of substituted piperidine carboxylic acids. As a privileged scaffold in modern medicinal chemistry, the piperidine ring, particularly when functionalized with a carboxylic acid moiety, offers a unique combination of structural rigidity, conformational flexibility, and synthetic tractability. These characteristics have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases, from neurological disorders to cancer and inflammatory conditions. This document will delve into the core principles governing their biological activity, structure-activity relationships, and therapeutic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical chemical class.[1][2]
The Piperidine Carboxylic Acid Scaffold: A Foundation for Diverse Biological Activity
The piperidine heterocycle is a ubiquitous structural motif found in numerous natural products and FDA-approved pharmaceuticals.[1][3][4] Its chair-like conformation allows for precise spatial orientation of substituents, which is crucial for molecular recognition by biological targets. The incorporation of a carboxylic acid group introduces a key pharmacophoric feature, enabling ionic interactions, hydrogen bonding, and providing a handle for further chemical modification. This combination of a conformationally constrained ring and a versatile functional group underpins the diverse biological activities exhibited by this class of molecules.[5][6]
The biological significance of substituted piperidine carboxylic acids stems from their ability to mimic endogenous ligands, inhibit enzymes, and modulate receptor function. Their applications span a wide range of therapeutic areas, including but not limited to, neuroscience, oncology, and immunology.[1][7][8]
Key Biological Activities and Mechanisms of Action
Substituted piperidine carboxylic acids exert their biological effects through various mechanisms, primarily by acting as gamma-aminobutyric acid (GABA) analogs and as potent enzyme inhibitors.
Modulation of the GABAergic System
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[8] A deficiency in GABAergic neurotransmission is implicated in several neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[9][10] Substituted piperidine carboxylic acids, particularly derivatives of nipecotic acid (piperidine-3-carboxylic acid), are potent inhibitors of GABA uptake transporters (GATs).[9][11][12]
By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration and duration of action of GABA, thereby enhancing inhibitory neurotransmission.[9][11] Tiagabine, a well-known anticonvulsant drug, is a derivative of nipecotic acid and exemplifies the clinical success of this approach.[9] However, the therapeutic potential of many GABA uptake inhibitors is limited by their poor ability to cross the blood-brain barrier (BBB) due to their hydrophilic and zwitterionic nature.[9] Current research focuses on designing lipophilic derivatives to improve CNS penetration.[9]
Signaling Pathway: GABAergic Neurotransmission and GAT Inhibition
Caption: Key sites of modification on the piperidine carboxylic acid scaffold influencing biological activity.
Therapeutic Applications and Future Perspectives
The diverse biological activities of substituted piperidine carboxylic acids have translated into numerous therapeutic applications.
| Therapeutic Area | Target | Example Compound Class | Reference |
| Neurological Disorders | GABA Transporters (GATs) | Nipecotic acid derivatives (e.g., Tiagabine) | [9] |
| Acetylcholinesterase (AChE) | N-substituted nipecotic acid derivatives | [7][13] | |
| Monoamine Oxidase (MAO) | Piperine derivatives | [3] | |
| Cancer | Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamides | [14] |
| Inflammatory Diseases | Soluble Epoxide Hydrolase (sEH) | Piperidine-derived non-urea inhibitors | [15] |
| Metabolic Diseases | Peroxisome Proliferator-Activated Receptors (PPARα/γ) | Substituted piperidine-4-carboxylic acids | [16] |
| Bone Diseases | Cathepsin K | Piperidine-3-carboxamide derivatives | [17] |
The future of drug discovery with this scaffold lies in the development of multi-target ligands and compounds with improved pharmacokinetic profiles. For instance, designing molecules that can simultaneously inhibit AChE and possess antioxidant properties is a promising strategy for Alzheimer's disease. [7][13]Furthermore, overcoming the challenge of BBB penetration for CNS-acting agents remains a key area of research. [9]
Experimental Protocols
The discovery and development of novel substituted piperidine carboxylic acids rely on a suite of robust experimental assays. Below are representative protocols for key biological evaluations.
Protocol: In Vitro GABA Uptake Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on GABA transporters.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the desired GABA transporter subtype (e.g., GAT-1).
-
Compound Preparation: Prepare stock solutions of test compounds and a positive control (e.g., nipecotic acid) in a suitable solvent (e.g., DMSO).
-
Assay Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Wash the cells with an appropriate assay buffer. c. Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified time. d. Initiate the uptake reaction by adding a solution containing radiolabeled GABA (e.g., [3H]GABA). e. Incubate for a short period to allow for GABA uptake. f. Terminate the uptake by rapidly washing the cells with ice-cold buffer. g. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To measure the inhibitory activity of compounds against sEH.
Methodology:
-
Reagent Preparation: a. Prepare a solution of recombinant human sEH enzyme in an appropriate buffer. b. Prepare a stock solution of the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester). c. Prepare stock solutions of test compounds and a known sEH inhibitor (positive control).
-
Assay Procedure: a. In a 96-well microplate, add the assay buffer, sEH enzyme solution, and various concentrations of the test compounds or vehicle control. b. Pre-incubate the mixture at room temperature. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Data Analysis: a. Determine the rate of the enzymatic reaction (slope of the fluorescence versus time plot). b. Calculate the percentage of inhibition for each compound concentration. c. Determine the IC50 value as described in the GABA uptake assay protocol.
Experimental Workflow: Screening for sEH Inhibitors
Caption: A generalized workflow for the in vitro screening of substituted piperidine carboxylic acids as sEH inhibitors.
Conclusion
Substituted piperidine carboxylic acids represent a highly versatile and valuable class of compounds in drug discovery. Their inherent structural and chemical properties have enabled the development of a wide range of biologically active molecules with significant therapeutic potential. A deep understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental methodologies are crucial for the continued success of research in this area. As our knowledge of complex diseases evolves, the adaptable nature of the piperidine carboxylic acid scaffold will undoubtedly continue to provide a fertile ground for the discovery of next-generation therapeutics.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies.
- Frolov, N. A., et al. (2023).
- (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- Structure–activity relationship of piperidine derivatives with...
- Bryan, M. C., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 55(4), 1688-1697.
- (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.
- Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- (2023).
- (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.
- (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- (2022).
- (2025). (PDF) Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
- (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
- The Significance of Nipecotic Acid in Chemical Synthesis and Research.
- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Semantic Scholar.
- (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
- A few examples of piperidine‐based drugs and natural products.
- Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona.
- (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.
- Synthesis of the β-substituted analogues 8.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
An Application Note for the Synthesis of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic Acid
Introduction
This compound, also known as N-Boc-4-methylnipecotic acid, is a valuable chiral building block in medicinal chemistry and drug development. As a derivative of nipecotic acid, which is a known inhibitor of γ-aminobutyric acid (GABA) uptake, this compound and its analogues are of significant interest for the synthesis of novel central nervous system (CNS) agents.[1][2][3] The presence of the methyl group at the 4-position introduces a key structural modification that can influence binding affinity and selectivity for GABA transporters (GATs), while the N-Boc protecting group facilitates its use in multi-step synthetic sequences, particularly in peptide synthesis and the construction of complex heterocyclic systems.[4][5]
This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the catalytic hydrogenation of 4-methylnicotinic acid followed by N-protection with a tert-butoxycarbonyl (Boc) group. The causality behind experimental choices and critical parameters are explained to ensure reproducibility and high yield.
Overall Synthetic Pathway
The synthesis is accomplished in two primary stages:
-
Catalytic Hydrogenation: The aromatic pyridine ring of the starting material, 4-methylnicotinic acid, is reduced to a piperidine ring.
-
N-Boc Protection: The secondary amine of the resulting 4-methylpiperidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride).
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | bioRxiv [biorxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
A-P-S24: Streamlined Synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid
Application Note & Protocol: A-P-S24
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a detailed, two-stage protocol for the synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid, a valuable saturated heterocyclic building block in medicinal chemistry. The synthesis commences with the catalytic hydrogenation of 4-methylnicotinic acid to yield 4-methylpiperidine-3-carboxylic acid (4-methyl-nipecotic acid), which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers in drug discovery and process development, offering in-depth procedural details, chemical rationale, and methods for quality assurance to ensure the reliable and efficient production of the target compound.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. The specific compound, 1-Boc-4-methylpiperidine-3-carboxylic acid, combines several key features: a protected nitrogen atom to prevent unwanted side reactions, a carboxylic acid handle for further chemical elaboration (e.g., amide bond formation), and a methyl group that introduces a specific stereochemical constraint.[2] These characteristics make it an essential intermediate for constructing complex molecules in programs targeting neurological disorders, oncology, and infectious diseases.[1][3]
The synthetic route detailed herein is a robust and scalable two-step process. The initial step involves the reduction of the aromatic pyridine ring of 4-methylnicotinic acid via catalytic hydrogenation. This is followed by the selective N-protection of the resulting piperidine using di-tert-butyl dicarbonate (Boc₂O).
Overall Synthetic Scheme:
-
Step 1: 4-methylnicotinic acid → 4-methylpiperidine-3-carboxylic acid
-
Step 2: 4-methylpiperidine-3-carboxylic acid → 1-Boc-4-methylpiperidine-3-carboxylic acid
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Purity/Grade | Supplier Example |
| 4-Methylnicotinic Acid | 3222-54-6 | C₇H₇NO₂ | ≥98% | Sigma-Aldrich |
| Platinum(IV) Oxide (PtO₂) | 1314-15-4 | PtO₂ | Adams' catalyst | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade | Fisher Scientific |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | ≥97% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥98%, pellets | VWR |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 2N solution | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Granular | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | Type I | Millipore |
Equipment
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
-
Standard laboratory glassware
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
Stage 1: Catalytic Hydrogenation of 4-Methylnicotinic Acid
This stage focuses on the saturation of the pyridine ring to form the piperidine core. The use of a platinum catalyst under acidic conditions is a classic and effective method for this transformation.
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 4-methylnicotinic acid (10.0 g, 72.9 mmol).
-
Catalyst and Solvent Addition: Add Platinum(IV) oxide (PtO₂, 0.50 g, 2.2 mmol, ~3 mol%). Carefully add glacial acetic acid (100 mL) as the solvent.
-
Scientist's Note: Acetic acid serves a dual purpose. It is a solvent for the starting material and protonates the pyridine nitrogen, which activates the ring towards reduction. Platinum oxide is a pre-catalyst that is reduced in situ to highly active platinum black under the hydrogen atmosphere.
-
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by three purges with hydrogen (H₂) gas. Pressurize the reactor to 50 psi (approx. 3.4 atm) with H₂.
-
Reaction: Vigorously stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid. The resulting crude 4-methylpiperidine-3-carboxylic acid will be a viscous oil or solid and is typically carried forward to the next step without further purification.
Stage 2: N-Boc Protection
This step introduces the tert-butyloxycarbonyl (Boc) group onto the secondary amine of the piperidine ring. The Boc group is a crucial protecting group in organic synthesis, stabilizing the amine and preventing it from acting as a nucleophile in subsequent reactions.[2]
Procedure:
-
Dissolution: Dissolve the crude 4-methylpiperidine-3-carboxylic acid from Stage 1 in a mixture of 1,4-dioxane (80 mL) and deionized water (40 mL).
-
Basification: Cool the solution to 0 °C in an ice bath. Adjust the pH of the solution to ~10-11 by the slow addition of 2N aqueous sodium hydroxide (NaOH).
-
Rationale: The reaction with Boc-anhydride requires the piperidine nitrogen to be in its free base (deprotonated) form to act as an effective nucleophile. The basic conditions ensure this.
-
-
Boc₂O Addition: To the cooled, basic solution, add di-tert-butyl dicarbonate (Boc₂O, 17.5 g, 80.2 mmol, 1.1 equivalents) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Work-up: a. Concentrate the reaction mixture in vacuo to remove the bulk of the 1,4-dioxane. b. Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities. c. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 2N aqueous hydrochloric acid (HCl). The product should precipitate as a white solid. d. Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification and Isolation: a. Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 1-Boc-4-methylpiperidine-3-carboxylic acid as a white solid.
Workflow and Characterization
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic process, from starting materials to the final, purified product.
Caption: Synthetic workflow for 1-Boc-4-methylpiperidine-3-carboxylic acid.
Expected Results and Quality Control
The final product should be a white to off-white solid.[4] The identity and purity of the synthesized 1-Boc-4-methylpiperidine-3-carboxylic acid should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Molecular Weight | 243.31 g/mol |
| Yield (Typical) | 65-80% over two steps |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10-12 (br s, 1H, COOH), ~4.0 (m, 2H), ~2.9 (m, 2H), ~2.5 (m, 1H), ~2.0-1.6 (m, 3H), 1.45 (s, 9H, Boc), ~0.95 (d, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~179 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~45-50 (CH₂-N), ~40 (CH-COOH), ~30-35 (CH-CH₃), ~28.4 (C(CH₃)₃), ~25-30 (CH₂), ~15-20 (CH₃) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₂H₂₀NO₄⁻: 242.14. Found: ~242.1 |
Trustworthiness of the Protocol: This protocol is self-validating through the characterization steps. The distinct signals in the NMR spectrum, particularly the large singlet for the Boc group's protons around 1.45 ppm and the disappearance of aromatic signals from the starting material, confirm a successful reaction. The molecular ion peak in the mass spectrum provides definitive confirmation of the product's identity. Purity can be further assessed by HPLC if required. The cis/trans isomeric ratio resulting from the hydrogenation can influence the complexity of the NMR spectra and is a critical parameter to assess.[5][6]
Safety and Handling
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, using properly rated and maintained equipment.
-
Catalyst: Platinum oxide is a pyrophoric solid when finely divided (as platinum black). Handle with care and never add flammable solvents to a dry catalyst in the air.
-
Reagents: Acetic acid and hydrochloric acid are corrosive. Di-tert-butyl dicarbonate can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
References
-
Pharmaffiliates. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]
- Arkivoc. (2015).
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]
-
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
PubMed. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-4-Methylpiperidine. Retrieved from [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
-
MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]
-
TU Chemnitz. (n.d.). Catalytic hydrogenation and bifunctional catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
-
Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
The Strategic Application of 1-Boc-4-methylpiperidine-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Design
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility, ability to engage in key hydrogen bonding interactions, and its capacity to serve as a versatile scaffold for presenting substituents in three-dimensional space make it an invaluable component in the design of novel therapeutics. The strategic incorporation of substituents onto the piperidine ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
This application note delves into the specific utility of 1-Boc-4-methylpiperidine-3-carboxylic acid , a chiral building block with significant potential for the synthesis of complex and stereochemically defined drug candidates. The presence of a carboxylic acid at the 3-position, a methyl group at the 4-position, and the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom provides a unique combination of functionalities for elaboration in drug discovery programs. While this specific isomer is a more specialized reagent, the principles of its application can be extrapolated from the well-established use of other substituted piperidines in medicinal chemistry.
Core Attributes and Synthetic Versatility
The unique structural features of 1-Boc-4-methylpiperidine-3-carboxylic acid offer several advantages in the synthesis of complex molecules:
-
Orthogonal Functionality: The Boc-protected amine and the carboxylic acid provide two distinct reactive handles that can be addressed with orthogonal chemical transformations. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, revealing the secondary amine for further functionalization.
-
Stereochemical Control: The substituents at the 3 and 4 positions create stereocenters, making this a chiral building block. The use of enantiomerically pure forms of this reagent allows for the synthesis of stereochemically defined final compounds, which is critical for understanding structure-activity relationships (SAR) and minimizing off-target effects.
-
Conformational Constraint: The methyl group at the 4-position can influence the conformational preference of the piperidine ring, which can be exploited to pre-organize substituents for optimal interaction with a biological target.
The general synthetic utility of this building block is illustrated in the conceptual workflow below.
Caption: Conceptual workflow for the utilization of 1-Boc-4-methylpiperidine-3-carboxylic acid.
Protocol: Synthesis of a Diastereomerically Enriched Piperidine Scaffold
While a specific, peer-reviewed synthesis for 1-Boc-4-methylpiperidine-3-carboxylic acid is not widely documented, a plausible and diastereoselective route can be conceptualized based on established methodologies for substituted piperidine synthesis. The following protocol outlines a hypothetical, yet chemically sound, approach.
Conceptual Synthetic Pathway
Strategic Coupling of 1-Boc-4-methylpiperidine-3-carboxylic Acid: Reagent Selection and Optimized Protocols for Medicinal Chemistry
<APPLICATION NOTE & PROTOCOL >
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of 1-Boc-4-methylpiperidine-3-carboxylic acid. This prevalent piperidine scaffold is a critical building block in modern medicinal chemistry. We will delve into the mechanistic principles of amide bond formation, explore the rationale behind selecting optimal coupling reagents and reaction conditions, and provide two detailed, field-proven protocols. Additionally, a troubleshooting guide is included to address common challenges, ensuring a high rate of success in synthesizing desired amide products.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its derivatives, such as 1-Boc-4-methylpiperidine-3-carboxylic acid, offer a three-dimensional framework that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety at the 3-position provides a key handle for amide bond formation, one of the most fundamental and frequently utilized reactions in the synthesis of bioactive molecules.[1][2][3]
However, the steric hindrance imparted by the adjacent methyl group and the cyclic nature of the backbone can make amide coupling challenging.[4] Selecting the appropriate reaction conditions is therefore paramount to achieving high yields and purity.
Mechanistic Overview of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][5] Therefore, the carboxylic acid must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a "coupling reagent."
The general process involves two key steps:
-
Activation: The coupling reagent reacts with the carboxyl group to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with uronium/phosphonium salts).[3][6]
-
Coupling: The amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and releases the coupling reagent byproduct.[7]
Caption: General mechanism of amide bond formation.
Key Parameters and Reagent Selection
Success in coupling 1-Boc-4-methylpiperidine-3-carboxylic acid hinges on the careful selection of four key components: the coupling reagent, an additive (if necessary), a base, and the solvent.
Coupling Reagents
The choice of coupling reagent is the most critical decision. For sterically demanding substrates, uronium/aminium salt-based reagents are often superior to carbodiimides.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Forms highly reactive OAt- or OBt-active esters.[5] | High reactivity, fast reaction times, low rate of racemization, effective for hindered substrates. | Higher cost, can cause guanidinylation of the amine if used in large excess. |
| Carbodiimides | EDC , DCC, DIC | Forms an O-acylisourea intermediate.[5][6] | Cost-effective, byproducts are often water-soluble (EDC) or easily filtered (DCC).[1][8] | Lower reactivity than HATU, risk of racemization, potential for N-acylurea side product formation.[3][9] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forming active esters. | High reactivity, does not cause guanidinylation side reactions. | Can be less stable than uronium salts. |
Recommendation: For 1-Boc-4-methylpiperidine-3-carboxylic acid, HATU is often the reagent of choice due to its high efficiency with sterically hindered partners.[4] EDC , in combination with an additive like HOBt or HOAt, provides a reliable and more economical alternative.[1][10][11]
Additives
When using carbodiimides like EDC, additives are crucial. They act as activated ester traps, increasing efficiency and suppressing side reactions like racemization.[3][5]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, forms a reactive OBt ester.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more reactive than HOBt due to anchimeric assistance from the pyridine nitrogen, making it a superior choice for difficult couplings.[11]
Base
A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.
-
DIPEA (N,N-Diisopropylethylamine): The most common choice. Its steric bulk prevents it from acting as a nucleophile.[2][12]
-
Triethylamine (TEA): Can also be used but is slightly more nucleophilic than DIPEA.
-
2,4,6-Collidine or N-Methylmorpholine (NMM): Milder bases that can be useful for sensitive substrates.
Note: Typically, 2-4 equivalents of base are used to ensure the reaction medium remains basic.
Solvent
The solvent must be aprotic and able to dissolve all reactants.
-
DMF (N,N-Dimethylformamide): An excellent solvent for most coupling reactions due to its high polarity.[9][13]
-
DCM (Dichloromethane): A good alternative, especially if product isolation involves aqueous workup, as it is immiscible with water and easily removed.[1][13]
-
Acetonitrile (MeCN): Another viable option, particularly for EDC/HOBt couplings.[1][9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for challenging amine partners or when maximizing yield is the primary goal.
Materials:
-
1-Boc-4-methylpiperidine-3-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-4-methylpiperidine-3-carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (or DCM).
-
Add the Amine (1.0-1.2 equiv) to the solution.
-
Add HATU (1.1-1.2 equiv) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by silica gel column chromatography.[7]
Protocol 2: Economical Coupling using EDC/HOBt
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
1-Boc-4-methylpiperidine-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Procedure:
-
To a dry round-bottom flask, add 1-Boc-4-methylpiperidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (or DCM).
-
Add EDC·HCl (1.2 equiv) to the solution in one portion.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the mixture with ethyl acetate or DCM.
-
Wash sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), water, and brine.[13]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purify the crude residue via flash chromatography if necessary.
Caption: Standard experimental workflow for amide coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Wet solvent or reagents.4. Highly unreactive amine. | 1. Use fresh, high-quality coupling reagents.2. Increase equivalents of DIPEA to 3-4.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). Consider gentle heating (40-50 °C). |
| Multiple Spots on TLC | 1. N-acylurea formation (with EDC).2. Unreacted starting materials.3. Guanidinylation of amine (with HATU).4. Epimerization at an adjacent chiral center. | 1. Add HOBt or HOAt. Pre-activate the acid with EDC/HOBt for 15-30 min before adding the amine.[13]2. Increase reaction time or use a slight excess of one reagent.3. Use no more than 1.2 equiv of HATU.4. Use HOAt-based reagents (HATU) which are known to suppress racemization. Run the reaction at 0 °C. |
| Difficult Purification | 1. Water-soluble byproducts (EDC-urea, HOBt).2. Residual DMF or DIPEA. | 1. Perform thorough aqueous washes as described in the protocols. An acidic wash (e.g., 1M HCl) is effective for removing urea and bases.[13]2. For DMF, wash the organic layer with 5% LiCl solution. For DIPEA, perform an acidic wash. |
Conclusion
The successful amide coupling of 1-Boc-4-methylpiperidine-3-carboxylic acid is readily achievable through the careful selection of reagents and adherence to optimized protocols. For most applications, high-reactivity uronium reagents like HATU offer the most reliable path to high yields, especially with challenging substrates. Alternatively, the classic EDC/HOBt system provides a robust and economical option. By understanding the underlying principles and potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of novel chemical entities.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH). [Link]
-
Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
Wang, J., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. [Link]
-
Amide Bond Formation and Peptide Coupling. (2005). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Waske, P. A., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). [Link]
-
amide coupling help. (2020). Reddit. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2014). ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Seayad, J., & Smith, A. B. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Wang, J., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. (2015). ResearchGate. [Link]
- Preparation method of (R)-3-Boc-aminopiperidine. (2015).
-
Tang, B., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
-
Hudson, J. L., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]
-
Kumar, S., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02107B [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 1-Boc-4-methylpiperidine-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid, a valuable building block in modern drug discovery. The presented two-step methodology is designed for scalability, prioritizing safety, efficiency, and high purity. The synthesis begins with the catalytic hydrogenation of 4-methyl-nicotinic acid to yield the piperidine core, followed by a straightforward N-Boc protection. This protocol emphasizes the rationale behind key experimental choices, provides detailed operational steps, and includes critical safety and handling information suitable for implementation in research, process development, and manufacturing environments.
Introduction
Significance of Substituted Piperidines in Drug Discovery
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. Functionalized piperidines are integral components of numerous FDA-approved drugs, serving as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]
The Target Molecule: 1-Boc-4-methylpiperidine-3-carboxylic Acid
1-Boc-4-methylpiperidine-3-carboxylic acid is a bifunctional building block of significant interest. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[2] The carboxylic acid moiety provides a handle for further chemical elaboration, such as amide bond formation. The methyl group at the C4 position introduces a specific stereochemical and conformational constraint, which can be crucial for optimizing ligand-receptor interactions.
Overview of the Synthetic Strategy
The proposed synthesis is a robust two-step process designed for large-scale production.
-
Catalytic Hydrogenation: The aromatic pyridine ring of 4-methyl-nicotinic acid is reduced to the corresponding piperidine using a heterogeneous catalyst under a hydrogen atmosphere.
-
N-Boc Protection: The secondary amine of the resulting 4-methylpiperidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
This approach utilizes readily available starting materials and avoids hazardous or expensive reagents, making it economically viable and scalable.
Health and Safety Considerations
Large-scale synthesis requires stringent adherence to safety protocols. The following points are critical and must be reviewed before commencing any work.
-
General Hazards: Piperidine and its derivatives can be toxic if inhaled, ingested, or in contact with skin, and can cause severe skin burns and eye damage.[3][4][5] All manipulations should be performed in a well-ventilated fume hood or a controlled reactor system.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure.[6]
-
Equipment: Use a high-pressure reactor (autoclave) rated for the intended pressure and temperature. Ensure all fittings are secure and leak-tested.
-
Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to eliminate the risk of an explosive mixture with air.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Platinum Oxide (PtO₂) and Palladium on Carbon (Pd/C), can be pyrophoric upon exposure to air, especially after the reaction when saturated with hydrogen. The catalyst should be filtered under a wet or inert atmosphere.
-
-
Required Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including flame-retardant lab coats, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., butyl rubber or nitrile).[4][7]
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[8] Have appropriate fire extinguishers (e.g., dry powder, CO₂) available and be familiar with their use.[3] In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5][7]
Reaction Pathway and Mechanism
Step 1: Catalytic Hydrogenation of 4-methyl-nicotinic acid
The reduction of a pyridine ring is a challenging transformation due to its aromatic stability and the tendency of the nitrogen lone pair to poison the catalyst surface.[9] To overcome this, specific catalysts and conditions are required.
-
Catalyst Choice: While various catalysts like rhodium, ruthenium, and platinum can be used, Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for pyridine hydrogenation.[6][10] It is often used in acidic media. Rhodium-based catalysts are also highly active under mild conditions.[9]
-
Role of Acidic Solvent: Performing the reaction in an acidic solvent such as glacial acetic acid is crucial. The acid protonates the pyridine nitrogen, forming a pyridinium ion. This activation of the ring system facilitates the hydrogenation process and prevents catalyst deactivation.[6]
-
Stereochemistry: The hydrogenation of the substituted pyridine ring will generate two new stereocenters at the C3 and C4 positions. This typically results in a mixture of cis and trans diastereomers. The ratio of these isomers is dependent on the catalyst, solvent, and reaction conditions. The cis isomer is often the major product in rhodium-catalyzed reductions.[9]
Step 2: N-Boc Protection
This is a standard and highly efficient reaction for protecting amines. The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base, such as sodium hydroxide or triethylamine, is used to neutralize the acidic proton generated during the reaction, driving it to completion.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: 4-methyl-nicotinic acid, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide (NaOH), Tetrahydrofuran (THF), Ethyl Acetate, Hydrochloric Acid (HCl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr hydrogenator), large reaction vessel with overhead stirrer, filtration apparatus (e.g., Büchner funnel), rotary evaporator, standard laboratory glassware, pH meter or pH strips.
Step-by-Step Synthesis
Caption: Step-by-step experimental workflow diagram.
Part A: Synthesis of 4-methylpiperidine-3-carboxylic acid
-
Reactor Charging: In a suitable high-pressure reactor, charge 4-methyl-nicotinic acid (1.0 eq). Under a gentle stream of nitrogen, add the catalyst, PtO₂ (0.01-0.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.[10]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor three times with nitrogen. Open the reactor in a well-ventilated area. Dilute the reaction mixture with methanol to reduce viscosity.
-
Filtration: Carefully filter the mixture through a pad of Celite to remove the platinum catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Wash the filter cake thoroughly with methanol or acetic acid.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-methylpiperidine-3-carboxylic acid as its acetate salt. This crude intermediate is often carried directly to the next step without further purification.
Part B: Synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid
-
Dissolution: Transfer the crude 4-methylpiperidine-3-carboxylic acid to a large reaction vessel. Dissolve it in a mixture of THF and water (e.g., 1:1 v/v). Cool the mixture to 0 °C in an ice bath.
-
pH Adjustment: Slowly add an aqueous solution of sodium hydroxide (e.g., 2N NaOH) until the pH of the solution is between 10-11. This deprotonates the carboxylic acid and neutralizes the acetate salt.
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in THF, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).[11]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 2-3 with cold 1N HCl. The product should precipitate as a white solid or oil out of the solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The crude 1-Boc-4-methylpiperidine-3-carboxylic acid can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Process Parameters and Data
| Reagent | Molar Mass ( g/mol ) | Equivalents (eq) | Role |
| 4-Methyl-nicotinic Acid | 137.14 | 1.0 | Starting Material |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 0.01 - 0.05 | Hydrogenation Catalyst |
| Hydrogen (H₂) | 2.02 | Excess | Reducing Agent |
| Glacial Acetic Acid | 60.05 | - | Solvent/Activator |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 - 1.2 | Boc Protecting Agent |
| Sodium Hydroxide | 40.00 | ~3.0 - 4.0 | Base |
| Table 1: Key Reagent Information. |
| Parameter | Value/Range | Notes |
| Hydrogenation Pressure | 50 - 70 bar | Higher pressure can increase reaction rate.[6][10] |
| Hydrogenation Temperature | Room Temperature | Elevated temperatures are often not required.[6] |
| Boc Protection pH | 10 - 11 | Ensures the piperidine nitrogen is nucleophilic. |
| Work-up pH | 2 - 3 | Protonates the carboxylic acid for extraction. |
| Expected Overall Yield | 75-90% | Dependent on purity of intermediate and efficiency of work-up. |
| Table 2: Critical Process Parameters and Expected Results. |
Conclusion
The synthetic protocol detailed herein provides an efficient, scalable, and well-documented method for producing high-purity 1-Boc-4-methylpiperidine-3-carboxylic acid. By leveraging a robust catalytic hydrogenation followed by a standard N-Boc protection, this process avoids problematic reagents and is suitable for large-scale manufacturing. The emphasis on the rationale behind procedural choices and comprehensive safety guidelines ensures that this protocol can be implemented effectively and safely by researchers and drug development professionals.
References
-
National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. Retrieved from [Link]
-
Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Loba Chemie. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Fülöp, F., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
-
Schinnerl, M., Murray, J. K., Langenhan, J. M., & Gellman, S. H. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Sources
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. asianpubs.org [asianpubs.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Boc-4-methylpiperidine-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This molecule, with its stereocenters and functional group handles, is a valuable building block in medicinal chemistry, and its efficient synthesis is critical.
The primary synthetic route involves the catalytic hydrogenation of a pyridine precursor, 4-methylnicotinic acid (or its ester), to form the piperidine ring, followed by the protection of the ring nitrogen with a tert-butyloxycarbonyl (Boc) group. The key challenge in this synthesis is controlling the diastereoselectivity of the hydrogenation to obtain the desired cis or trans isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate troubleshooting steps and the underlying chemical principles.
Issue 1: Low or No Yield of Piperidine Product After Hydrogenation
Question: I performed the catalytic hydrogenation of 4-methylnicotinic acid using Pd/C, but my workup shows very little or no desired piperidine product. What went wrong?
Answer: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
-
Explanation of Causality: The hydrogenation of pyridine rings is notoriously challenging compared to other aromatic systems due to the aromatic stability and the tendency of the nitrogen lone pair to coordinate to the metal catalyst, effectively "poisoning" it.[1] For the reaction to proceed, the aromatic system must be effectively activated.
-
Troubleshooting Steps:
-
Catalyst Selection & Activity: While Palladium (Pd) is common, Platinum (Pt) or Rhodium (Rh) based catalysts (e.g., PtO₂, Rh/C) are often more effective for pyridine ring saturation.[2] Ensure your catalyst is fresh; old or improperly stored catalysts can have significantly reduced activity.
-
Acidic Additives: The most critical step is to protonate the pyridine nitrogen.[3][4] This is typically achieved by using a strong acid like HCl or by using glacial acetic acid as the solvent. The resulting pyridinium salt is much more susceptible to reduction.[4] Without acid, the reaction is often sluggish or fails completely.[3]
-
Hydrogen Pressure & Temperature: Pyridine reduction often requires more forcing conditions than simple alkenes.[5] If you are running the reaction at atmospheric pressure, consider increasing it to 30-80 bar in a suitable high-pressure reactor.[2][5] Similarly, gentle heating to 60-80 °C can significantly improve reaction rates.[2]
-
Catalyst Loading: Increase the weight percentage of the catalyst to the substrate. A higher loading can sometimes overcome partial deactivation.[3]
-
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | 5-10% Pd/C | Switch to PtO₂ or Rh/C. | Pt and Rh are generally more active for heteroaromatic reduction.[2] |
| Solvent/Acid | Methanol, Ethanol | Glacial Acetic Acid or add 1.1 eq. HCl. | Protonation of the pyridine nitrogen prevents catalyst poisoning and activates the ring.[3][4] |
| H₂ Pressure | 1 atm (balloon) | 50-1000 psi (3-70 bar). | Higher pressure increases H₂ concentration on the catalyst surface, driving the reaction.[5] |
| Temperature | Room Temperature | 50-80 °C | Provides activation energy to overcome the aromaticity of the pyridine ring.[2] |
Issue 2: Incomplete Boc Protection or Formation of Side Products
Question: After isolating the 4-methylpiperidine-3-carboxylic acid, my Boc protection step using Boc-anhydride ((Boc)₂O) is giving a low yield. I'm seeing multiple spots on my TLC plate. What is happening?
Answer: Incomplete protection or side product formation during the Boc protection step usually points to issues with reaction conditions, stoichiometry, or the nature of the starting material.
-
Explanation of Causality: The Boc protection of an amino acid involves the nucleophilic attack of the amine nitrogen onto one of the carbonyls of the Boc-anhydride. This reaction requires a base to deprotonate the amine (or the resulting ammonium salt) to make it sufficiently nucleophilic. The carboxylic acid can also be deprotonated, and if not carefully controlled, side reactions like the formation of mixed anhydrides or double Boc addition can occur, though the latter is less common under standard conditions.[6]
-
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction is typically run in a mixed solvent system like t-butanol/water or THF/water with a base like NaOH or Na₂CO₃.[7] The aqueous phase ensures the amino acid is soluble, while the organic phase dissolves the (Boc)₂O. Ensure the pH is maintained in the basic range (pH 9-11) throughout the addition of (Boc)₂O.
-
Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. Using a large excess can sometimes lead to side products and makes purification more difficult.
-
Temperature Control: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[7] Running the reaction too warm can promote the hydrolysis of the Boc-anhydride.
-
Work-up Procedure: After the reaction, a careful acidic workup is required. The mixture should be acidified (e.g., with 2N HCl) to a pH of ~2-3 to protonate the carboxylic acid, allowing for extraction into an organic solvent like ethyl acetate.[7]
-
Issue 3: Poor or Undesired Diastereoselectivity (cis vs. trans)
Question: My final product is a mixture of diastereomers, but I need the pure cis isomer. How can I control the stereochemistry during the hydrogenation?
Answer: Controlling the diastereoselectivity of the hydrogenation is arguably the most critical aspect of this synthesis. The outcome is highly dependent on the catalyst, solvent, and substrate form (acid vs. ester).
-
Explanation of Causality: The substrate will adsorb onto the surface of the heterogeneous catalyst before hydrogen is delivered. The methyl and carboxyl groups will orient themselves to minimize steric hindrance, and the face of the ring that binds to the catalyst surface will determine the direction of hydrogen addition. The cis isomer, where the methyl and carboxyl groups are on the same side of the ring, is often the thermodynamically more stable product.
-
Troubleshooting Steps:
-
Catalyst System: Platinum-based catalysts, particularly PtO₂ (Adam's catalyst), in acidic media like acetic acid are widely reported to favor the formation of the cis isomer.[5]
-
Starting Material: Hydrogenating the free carboxylic acid (4-methylnicotinic acid) rather than its ester can influence the stereochemical outcome. The carboxylate group can coordinate with the catalyst surface, directing the hydrogenation from a specific face.
-
Purification: If a mixture is unavoidable, careful purification is necessary. The diastereomers may be separable by column chromatography, though it can be challenging. An alternative is fractional crystallization of the final product or an intermediate salt.
-
Experimental Workflow & Protocol
The following diagrams and protocol outline a robust method for the synthesis, focusing on achieving a good yield of the predominantly cis isomer.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis failures.
Detailed Experimental Protocol
Step 1: Synthesis of cis-4-Methylpiperidine-3-carboxylic Acid
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-methylnicotinic acid (1.0 eq).
-
Catalyst and Solvent: Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (0.05 eq). Under an inert atmosphere (N₂ or Ar), add glacial acetic acid to create a 0.5 M solution. Acetic acid serves as both the solvent and the necessary acid to activate the pyridine ring.[5]
-
Hydrogenation: Seal the vessel. Purge the system 3-5 times with hydrogen gas. Pressurize the vessel to 50-100 psi with H₂.
-
Reaction: Stir the mixture vigorously at 50-60 °C for 12-24 hours. Reaction progress can be monitored by taking a small aliquot, removing the catalyst, and analyzing by LC-MS or ¹H NMR to confirm the disappearance of the aromatic signals.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt catalyst. Wash the pad with additional acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude solid or oil is the acetic acid salt of the product. This can be carried forward directly or purified by recrystallization.
Step 2: Synthesis of 1-Boc-4-methylpiperidine-3-carboxylic Acid
-
Dissolution: Dissolve the crude piperidine intermediate (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add sodium hydroxide (2.5 eq) and stir until all solids dissolve.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in t-butanol, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the t-butanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 2N HCl. A white precipitate may form.
-
Isolation: Extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group instead of Boc? A: Yes, other N-protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. The choice depends on the downstream chemistry you plan to perform. Boc is advantageous due to its stability to many reaction conditions and its clean removal with mild acid.[6][8]
Q2: What is the best way to confirm the stereochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between the protons at the C3 and C4 positions, confirming their cis or trans relationship.
Q3: My final product is an oil, not a solid. What should I do? A: An oily product may indicate the presence of residual solvent or impurities. Try co-evaporating with a solvent like toluene or dichloromethane under high vacuum. If it remains an oil, purification by column chromatography may be necessary. It's also possible that for certain isomer ratios or salt forms, the product is not a solid at room temperature.
Q4: Are there any specific safety precautions I should take? A: Yes. Catalytic hydrogenation with H₂ gas is hazardous and must be performed in a designated, well-ventilated area using proper equipment (e.g., a steel Parr shaker or a flow hydrogenator). The catalysts (Pd/C, PtO₂) are pyrophoric, especially after use when they are dry and saturated with hydrogen; they should always be handled wet and filtered carefully.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids.
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- (n.d.). Optimizing Your Synthesis with High-Quality Boc-Protected Amino Acids.
- BenchChem. (2025). Side-product formation in the hydrogenation of pyridine precursors.
- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
- (2017, August 12). Hydrogenation of pyridine compared to other heteroaromatic rings. Chemistry Stack Exchange.
- ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.
- (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
- (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01860A.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. thalesnano.com [thalesnano.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid
A Note from Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid. As a key chiral building block in modern drug discovery, the stereochemical purity of this intermediate is paramount. My goal with this guide is not just to provide protocols, but to equip you with the mechanistic understanding and field-proven insights necessary to troubleshoot the common challenges that arise during its synthesis. The primary route to this molecule involves the catalytic hydrogenation of a 4-methylpyridine-3-carboxylic acid precursor, a step that is deceptively simple yet fraught with potential for byproduct formation, particularly concerning diastereoselectivity. This guide is structured to help you identify, understand, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of 1-Boc-4-methylpiperidine-3-carboxylic acid?
A: The most prevalent and challenging byproduct is the undesired diastereomer. The target molecule has two stereocenters at the C3 and C4 positions, leading to the formation of cis and trans isomers. Typically, the catalytic hydrogenation of the 4-methylnicotinic acid precursor yields a mixture of these diastereomers. The ratio is highly dependent on the reaction conditions.
Q2: I see aromatic peaks in the 1H NMR of my crude piperidine product. What are they?
A: The presence of aromatic signals indicates an incomplete hydrogenation of the pyridine ring. This can result in the carry-over of the 4-methylpyridine-3-carboxylic acid starting material or the formation of partially hydrogenated intermediates, such as tetrahydropyridine derivatives.[1]
Q3: Why is my overall yield low after the final Boc-protection step?
A: Low yield at this stage often points to issues in the preceding steps. The most common causes are:
-
Inefficient Hydrogenation: Significant amounts of starting material or partially reduced intermediates remain.
-
Loss During Purification: The separation of diastereomers can be challenging and may lead to the loss of a substantial amount of the desired product.
-
Impure Intermediate: Attempting to protect a crude mixture of the hydrogenated product can lead to side reactions and a complex final mixture that is difficult to purify. It is crucial to purify the 4-methylpiperidine-3-carboxylic acid intermediate before proceeding with Boc protection.[2]
Q4: Can I avoid using high-pressure hydrogenation?
A: While high-pressure catalytic hydrogenation is the most common and efficient method[3][4], alternative methods like electrocatalytic hydrogenation or transfer hydrogenation under milder conditions are emerging.[1][5] However, these may require specific catalysts (e.g., Rhodium or Iridium complexes) and optimization to achieve high conversion and selectivity for this particular substrate.[1][6]
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental observations and provides a framework for identifying the root cause and implementing a solution.
Problem 1: Poor Diastereoselectivity (High percentage of undesired isomer)
-
Observation: 1H NMR or LC-MS analysis of the crude product after hydrogenation shows a significant proportion (e.g., >20%) of the undesired diastereomer.
-
Potential Cause (The "Why"): Catalytic hydrogenation of the pyridine ring occurs via syn-addition of hydrogen atoms to the face of the ring adsorbed onto the catalyst surface. The substituent groups (methyl and carboxyl) influence how the ring adsorbs, thereby directing the stereochemical outcome.
-
Catalyst Choice: Different catalysts (e.g., Pd, Pt, Rh, Ru) have varying surface properties and affinities for the substrate, directly impacting the diastereomeric ratio.[7]
-
Solvent and pH: The solvent system and pH affect the ionization state of the carboxylic acid and the protonation state of the pyridine nitrogen. This alters the molecule's conformation and its interaction with the catalyst surface, thereby influencing which face is preferentially hydrogenated. Acidic conditions are common for pyridine reductions to ensure the nitrogen is protonated.
-
-
Proposed Solution & Protocol: The goal is to maximize the formation of the cis isomer, which is generally the thermodynamically favored product from heterogeneous hydrogenation.
| Parameter | Recommendation | Rationale |
| Catalyst | 5% Rh/C or PtO₂ (Adam's catalyst) | Rhodium and Platinum catalysts often provide superior diastereoselectivity for substituted pyridines compared to Palladium. |
| Solvent | Acetic Acid or aqueous HCl | Acidic media protonate the pyridine nitrogen, activating it for reduction and improving solubility. |
| Temperature | 25–50 °C | Lower temperatures often favor the kinetic product and can enhance selectivity. Avoid high temperatures which can lead to isomerization. |
| Pressure | 50–100 psi H₂ | Sufficient pressure is needed for reasonable reaction rates, but excessively high pressures are not always necessary and may not improve selectivity. |
-
Verification Workflow:
Caption: Catalyst screening workflow for optimizing diastereoselectivity.
Problem 2: Incomplete Hydrogenation
-
Observation: TLC analysis shows a spot corresponding to the starting material, and NMR/LC-MS confirms the presence of the aromatic precursor.
-
Potential Cause (The "Why"):
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. The catalyst may also be "passivated" (oxidized) and require pre-activation.
-
Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction.
-
Poor H₂ Mass Transfer: Inadequate stirring or a leak in the hydrogenation apparatus prevents efficient contact between the hydrogen gas, substrate, and catalyst.
-
-
Proposed Solution & Protocol:
-
Check Starting Material Purity: Ensure the 4-methylnicotinic acid is of high purity. If necessary, recrystallize it before use.
-
Increase Catalyst Loading: Increase the catalyst loading from a typical 5 mol% to 10 mol%.
-
Ensure System Integrity: Check the hydrogenation apparatus for leaks. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed.
-
Problem 3: Difficult Purification of Diastereomers
-
Observation: The cis and trans isomers are difficult to separate by standard column chromatography.
-
Potential Cause (The "Why"): The two diastereomers are zwitterionic and have very similar polarities, making chromatographic separation challenging. Their physical properties (solubility, crystal packing) are often the key to separation.
-
Proposed Solution: Diastereomeric Salt Crystallization This classical resolution technique can be highly effective.
-
Protect the Nitrogen: First, perform the Boc protection on the crude mixture of diastereomers. This yields N-Boc-cis-acid and N-Boc-trans-acid, which are more soluble in organic solvents.
-
Form a Diastereomeric Salt: Dissolve the mixture of Boc-protected acids in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a stoichiometric amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or cinchonidine).
-
Selective Crystallization: One diastereomeric salt (e.g., N-Boc-cis-acid • (R)-amine) will likely be less soluble and crystallize out of the solution upon cooling or slow evaporation.
-
Isolate and Liberate: Filter the crystals, then liberate the free acid by dissolving the salt in water and acidifying with a mild acid (e.g., 1M HCl or KHSO₄) to pH ~2-3. Extract the pure N-Boc-acid diastereomer with an organic solvent like ethyl acetate.
-
-
Troubleshooting the Crystallization:
Caption: Workflow for optimizing diastereomeric salt crystallization.
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Methylnicotinic Acid
-
Setup: To a high-pressure hydrogenation vessel, add 4-methylnicotinic acid (10.0 g, 72.9 mmol) and 5% Rhodium on Carbon (1.0 g, ~10 wt%).
-
Solvent Addition: Carefully add glacial acetic acid (100 mL).
-
Hydrogenation: Seal the vessel, purge with N₂, and then pressurize with H₂ to 80 psi.
-
Reaction: Stir the mixture vigorously at 40 °C for 16-24 hours. Monitor hydrogen uptake.
-
Work-up: Cool the vessel, carefully vent the H₂, and purge with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylpiperidine-3-carboxylic acid as a mixture of diastereomers.
Protocol 2: Boc-Protection of the Piperidine Intermediate
-
Dissolution: Dissolve the crude piperidine intermediate (assumed 72.9 mmol) in a 1:1 mixture of Dioxane and Water (150 mL).
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (15.5 g, 146 mmol) to adjust the pH to ~9-10.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (17.5 g, 80.2 mmol) in Dioxane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M KHSO₄. Extract the product with ethyl acetate (3 x 75 mL).
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-Boc-4-methylpiperidine-3-carboxylic acid as a mixture of diastereomers.
References
-
Szatmári, I., Fülöp, F. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 20(11), 19695-19711. [Link]
- Google Patents. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
- Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
-
Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 209. [Link]
-
ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
-
DTIC. (1992). Piperidine Synthesis. [Link]
-
Nishikawa, Y., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
PubMed Central. (2018). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. [Link]
-
ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]
-
Pertejo, P., et al. (2015). Reversal of Diastereoselectivity in the Synthesis of Peptidomimetic 3-Carboxamide-1,4-benzodiazepin-5-ones. Organic Letters, 17(3), 612–615. [Link]
-
Wang, D., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Chemistry – An Asian Journal, 8(1), 127-131. [Link]
-
ResearchGate. (2015). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
-
ResearchGate. (2019). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Piperidine Carboxylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with piperidine carboxylation reactions. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations, actionable troubleshooting steps, and validated protocols to help you optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My piperidine carboxylation with CO₂ and an organolithium reagent (like n-BuLi) is giving very low yield. What is the most common cause?
A1: The most frequent culprit in low-yielding carboxylations involving organolithiums or Grignard reagents is the presence of trace amounts of water.[1][2][3] These organometallic reagents are extremely strong bases and will readily react with any available proton source—especially water—in an acid-base reaction that is much faster than the desired carboxylation.[2] This consumes your reagent, forming an alkane (e.g., butane from n-BuLi) and a metal hydroxide, leaving less or no reagent available to react with the carbon dioxide.[3]
Causality: The carbon in an organolithium reagent is highly nucleophilic and basic. Water, although a weak acid, is a potent proton donor in this context. The deprotonation of water is kinetically and thermodynamically favorable, effectively destroying the organometallic reagent before it can attack the electrophilic carbon of CO₂.[4]
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120 °C overnight or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[5]
-
Anhydrous Solvents: Use freshly distilled anhydrous solvents. Ethers like THF and diethyl ether are common but are hygroscopic. Using solvent from a freshly opened bottle or a solvent purification system is critical.[6]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere to prevent atmospheric moisture and oxygen from entering the system.[5][6]
Q2: I'm observing multiple products in my reaction mixture when using ethyl chloroformate. How can I improve selectivity for the N-carboxylated piperidine?
A2: The formation of side products when using acylating agents like ethyl chloroformate often points to issues with stoichiometry, temperature control, or the presence of other nucleophilic sites on your piperidine substrate.
Common Side Reactions:
-
Diacylation/Over-reaction: If the piperidine nitrogen is highly nucleophilic or if excess ethyl chloroformate is used, a second acylation can sometimes occur, though this is less common for simple piperidines.
-
Reaction at Other Sites: If your piperidine substrate has other nucleophilic groups, such as a hydroxyl group, O-acylation can compete with the desired N-acylation.[7]
-
Ring Opening: Under harsh conditions or with certain chloroformates, ring-opening of cyclic amines can be a competing pathway.[8]
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess (1.1–1.3 equivalents) of the chloroformate to ensure full conversion of the starting material without promoting side reactions.[7]
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity and minimize the rate of potential side reactions.[7]
-
Slow Addition: Add the ethyl chloroformate dropwise to the solution of piperidine and a base (like triethylamine) to maintain a low instantaneous concentration of the acylating agent.
-
Choice of Base: Use a non-nucleophilic hindered base, such as triethylamine or DIPEA, to scavenge the HCl generated during the reaction. This prevents the formation of piperidine hydrochloride salt, which is unreactive.
Q3: My direct carboxylation using CO₂ gas seems to stall, and I recover most of my starting material. What's going wrong?
A3: This issue often arises from either poor CO₂ delivery or insufficient activation of the piperidine nitrogen. The nitrogen atom of piperidine itself is not nucleophilic enough to attack the electrophilic carbon of CO₂ directly; it requires activation.
Key Considerations for Direct CO₂ Carboxylation:
-
Activation Method: The piperidine nitrogen must first be deprotonated with a strong base (like n-BuLi or a Grignard reagent) to form a highly nucleophilic amide anion.[4][9][10] This intermediate then readily attacks CO₂.
-
CO₂ Delivery:
-
Gas Phase: Simply bubbling CO₂ gas through the solution may be inefficient. The gas-liquid interface might be small, and solubility can be low.
-
Solid Phase (Dry Ice): A common and effective method is to pour the solution of the activated piperidine (the organometallic intermediate) onto freshly crushed, high-purity dry ice. This provides a high concentration of CO₂ at a low temperature.
-
-
Reaction Quenching: After the addition to CO₂, the reaction forms a lithium or magnesium carboxylate salt. This must be protonated during an acidic workup (e.g., with dilute HCl) to yield the final carboxylic acid.[1][4]
Systematic Troubleshooting Guide
When faced with low yield, a systematic approach is crucial. The following workflow helps diagnose and resolve the most common issues.
Diagram: Troubleshooting Workflow for Piperidine Carboxylation
Caption: A logical workflow for diagnosing low-yield issues.
Data-Driven Optimization
The choice of reagents and conditions can dramatically impact reaction yield. The tables below summarize key parameters for common carboxylation methods.
Table 1: Comparison of Common Carboxylation Methods
| Method | Carboxylating Agent | Typical Base/Activator | Key Advantages | Common Pitfalls & Low Yield Causes |
| Direct CO₂ Insertion | Carbon Dioxide (gas or solid) | Organolithium (n-BuLi, s-BuLi) or Grignard (RMgX) | Readily available C1 source, high atom economy.[11] | Highly sensitive to moisture and air[1][2]; Inefficient CO₂ delivery; Poor base stoichiometry. |
| Chloroformate Acylation | Ethyl or Benzyl Chloroformate | Tertiary Amines (TEA, DIPEA) or Inorganic Base (K₂CO₃) | Less moisture-sensitive than organometallics; Good for complex molecules. | Formation of side products[7]; Incomplete reaction due to poor base; Degradation of chloroformate. |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Tertiary Amines (TEA) or NaHCO₃ | Forms a stable carbamate (Boc group), excellent for protecting amines.[7] | Incomplete reaction with hindered amines; Reagent hydrolysis; Incorrect pH.[7] |
Table 2: Solvent and Temperature Effects
| Solvent | Dielectric Constant (ε) | Typical Temperature Range | Suitability for Organometallic Reactions | Notes |
| Tetrahydrofuran (THF) | 7.6 | -78 °C to 66 °C | Excellent | Ethereal oxygen stabilizes organometallic reagents.[6] Must be rigorously dried. |
| Diethyl Ether | 4.3 | -78 °C to 35 °C | Excellent | Lower boiling point than THF. Also requires rigorous drying.[6] |
| Dichloromethane (DCM) | 9.1 | -40 °C to 40 °C | Poor | Can react with strong organometallic bases. Suitable for chloroformate reactions. |
| Toluene | 2.4 | -78 °C to 111 °C | Good | Less coordinating than ethers but can be used. Must be anhydrous. |
Experimental Protocols
Protocol 1: High-Yield Carboxylation of Piperidine using n-BuLi and Dry Ice
This protocol details a robust method for the synthesis of piperidine-1-carboxylic acid.
Materials:
-
Piperidine (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Dry Ice (CO₂, solid), freshly crushed
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Initial Reaction: Under a positive pressure of nitrogen, charge the flask with freshly distilled piperidine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. A white precipitate of lithium piperidide may form. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Carboxylation: In a separate, dry beaker, crush a generous amount of dry ice. Rapidly pour the lithium piperidide solution onto the crushed dry ice with vigorous stirring. Caution: This will cause rapid sublimation of CO₂.
-
Quenching and Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by slowly adding 1 M HCl until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude piperidine-1-carboxylic acid.
-
Purification: The product can be further purified by recrystallization if necessary.
Diagram: Reaction Mechanism for Direct Carboxylation
Caption: Mechanism of direct piperidine carboxylation.
References
-
Sato, A., et al. (2012). A synthesis of α-amino acids via direct reductive carboxylation of imines with carbon dioxide. Chemical Communications. Available at: [Link]
-
Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction. Available at: [Link]
-
Di Trocchio, F., et al. (2018). Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions. Catalysts. Available at: [Link]
-
Ansari, I. A., & Bano, K. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Available at: [Link]
-
Kuramochi, Y., et al. (2019). Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. Scientific Reports. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why is it necessary to avoid even traces of moisture from a Grignard reagent? Available at: [Link]
-
Toppr. (n.d.). Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? Available at: [Link]
-
ResearchGate. (n.d.). Aminocarboxylation of olefins with CO2. Available at: [Link]
-
Reddit. (2022). Moisture treatment in Grignard reaction vessel. Available at: [Link]
-
BYJU'S. (n.d.). Grignard Reagent. Available at: [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in the functionalization of saturated cyclic amines. Available at: [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Available at: [Link]
-
MDPI. (n.d.). Formylation of Amines. Available at: [Link]
- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
-
National Institutes of Health. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). An N-Heterocyclic Carbene-Catalyzed Carboxylative Cyclization of Propargylic Amine with CO2. Available at: [Link]
-
National Institutes of Health. (2007). Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism. Journal of the American Chemical Society. Available at: [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Available at: [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Available at: [Link]
-
Thieme. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Available at: [Link]
-
National Institutes of Health. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Available at: [Link]
-
Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Available at: [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Available at: [Link]
-
National Institutes of Health. (n.d.). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Available at: [Link]
-
National Institutes of Health. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]
-
ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
-
National Institutes of Health. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available at: [Link]
-
YouTube. (2020). Organolithium or Grignards and Carbon Dioxide. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why is it necessary to avoid even traces of moisture during the use of a Grignard reagent? [allen.in]
- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stereoselective Synthesis of 4-Methylpiperidine-3-carboxylic Acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals tackling the stereoselective synthesis of 4-methylpiperidine-3-carboxylic acid. This valuable scaffold presents a significant synthetic challenge due to the need to control two adjacent stereocenters. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve the stereochemical outcome of your reactions.
Core Concepts: Understanding Stereoselectivity in Piperidine Synthesis
The synthesis of 4-methylpiperidine-3-carboxylic acid requires precise control over the relative and absolute configuration of the stereocenters at C3 and C4. The two primary stereochemical challenges are:
-
Diastereoselectivity: Controlling the relative orientation of the methyl and carboxylic acid groups to favor either the cis or trans isomer. The thermodynamic stability of the conformers, steric hindrance, and the reaction mechanism are key factors.
-
Enantioselectivity: Controlling the absolute stereochemistry to yield a single enantiomer when a chiral product is desired. This is typically achieved using chiral catalysts, reagents, or auxiliaries.
Success in this synthesis hinges on a rational approach to experimental design, focusing on three pillars of stereocontrol:
-
Substrate Control: Utilizing a chiral auxiliary attached to the molecule to direct the stereochemical course of a reaction. The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule.[1][2][3]
-
Reagent Control: Employing chiral reagents, such as stoichiometric chiral reducing agents, to differentiate between enantiotopic faces or groups in the substrate.
-
Catalyst Control: Using a substoichiometric amount of a chiral catalyst to create a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. Asymmetric hydrogenation is a powerful example of this strategy.[4][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and actionable solutions grounded in mechanistic principles.
Q1: My reaction is producing a low diastereomeric ratio (d.r.), often close to 1:1. How can I improve the selectivity for one diastereomer?
A1: A low diastereomeric ratio indicates that the transition states leading to the two diastereomers are very close in energy. Several factors could be at play, and a systematic approach is needed to identify the root cause.
Possible Causes & Recommended Actions:
-
Insufficient Steric or Electronic Differentiation: The substrate may not have a strong enough bias to direct the reaction.
-
Solution: If using a protecting group on the piperidine nitrogen, consider switching to a bulkier group (e.g., from Boc to Cbz) to increase steric hindrance and influence the approach of reagents.[7]
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[7]
-
Solution: Lower the reaction temperature significantly. Running reactions at 0 °C, -20 °C, or even -78 °C can dramatically enhance diastereoselectivity by favoring the kinetically controlled product, which forms via the lower energy transition state.
-
-
Reaction is Under Thermodynamic Control: If the reaction is reversible, it may be equilibrating to the thermodynamic mixture of products, which might be close to 1:1.
-
Solution: To favor the kinetic product, use stronger, more reactive reagents and lower temperatures to prevent equilibration. Conversely, to favor the more stable thermodynamic product (often the trans isomer where bulky groups are equatorial), you can run the reaction at a higher temperature or for a longer time with a milder reagent to allow equilibrium to be reached.
-
-
Inappropriate Reagent or Catalyst: The chosen reagent may not be selective enough.
-
Solution: For reductions of a ketone precursor, screen different hydride sources. A bulky reducing agent like L-Selectride® will approach from the less hindered face, while a small one like sodium borohydride might show less selectivity. For hydrogenation routes, the catalyst is key. Heterogeneous catalysts like Pd/C or PtO₂ can give different diastereoselectivity depending on the substrate and solvent. A diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic acid has been achieved via hydrogenation of a 1,4-dihydropyridine precursor.[8]
-
Q2: My synthesis is diastereoselective, but the product is racemic. How can I introduce enantiocontrol to get a single enantiomer?
A2: This is a common and critical challenge. Moving from diastereocontrol to enantiocontrol requires introducing a source of chirality into the reaction.
Strategies for Achieving High Enantiomeric Excess (e.e.):
-
Asymmetric Catalysis (Hydrogenation): This is one of the most powerful and efficient methods. The precursor is typically a 4-methyl-3-pyridinecarboxylic acid derivative. The aromatic pyridine ring is hydrogenated using a chiral transition metal catalyst.
-
Activation is Key: Pyridine rings are aromatic and often resistant to hydrogenation.[4] They must be "activated," typically by forming a pyridinium salt (e.g., by N-benzylation). This lowers the resonance energy and prevents catalyst poisoning by the nitrogen lone pair.[6]
-
Catalyst System: Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands (e.g., JosiPhos, SynPhos, MeO-BIPHEP) are highly effective.[4][6][9]
-
Additives: The addition of a base, such as triethylamine (Et₃N), has been shown to be crucial for achieving high enantioselectivity in the hydrogenation of 3-substituted pyridinium salts.[6]
-
-
Chiral Auxiliaries: This substrate-controlled strategy involves covalently attaching a chiral molecule to your starting material.
-
Mechanism: The auxiliary, often derived from a natural product like an amino acid or terpene, directs the stereochemical outcome of subsequent reactions.[3] For example, you could form an amide with a chiral amine like (R)- or (S)-1-phenylethylamine. After the diastereoselective reaction (e.g., a conjugate addition or reduction), the auxiliary is cleaved to reveal the enantiomerically enriched product.
-
Considerations: This method requires additional steps for attaching and removing the auxiliary and may require stoichiometric amounts of the chiral material.
-
Q3: The stereoselectivity of my reaction is inconsistent between batches. What are the most critical parameters to control for reproducibility?
A3: Poor reproducibility is often traced back to seemingly minor variations in reaction setup and reagents.
Critical Parameters for Reproducibility:
-
Temperature Control: As discussed, temperature is paramount for selectivity.[7] Ensure consistent and accurate temperature monitoring and control throughout the reaction.
-
Reagent Purity and Stoichiometry: The purity of all reagents is critical. For reactions involving strong bases like lithium diisopropylamide (LDA), commercial solutions can contain varying amounts of lithium salts (e.g., LiCl or LiBr), which can significantly influence aggregation states and reactivity, thereby altering the stereochemical outcome. Always use freshly titrated or high-purity reagents and ensure precise stoichiometry.
-
Atmosphere Control: Many stereoselective reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure all glassware is rigorously dried and that the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Time and Quenching: Monitor reaction progress carefully (e.g., by TLC or LC-MS). Quenching the reaction at a consistent point is important, especially in kinetically controlled reactions, to prevent erosion of the stereochemical ratio over time.
Diagrams for Conceptual Understanding
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Principle of enantioselection via catalyst control.
Frequently Asked Questions (FAQs)
Q: What is generally the most robust strategy for achieving high stereoselectivity for this target molecule? A: Asymmetric hydrogenation of a 4-methyl-3-pyridinecarboxylic acid ester precursor, activated as an N-alkyl or N-benzyl pyridinium salt, is arguably the most powerful and widely applicable strategy.[4][5][10] This catalyst-controlled approach can generate multiple stereocenters in a single step with high efficiency and excellent enantioselectivity.[10]
Q: How do I choose the optimal chiral ligand for my asymmetric hydrogenation? A: While there are trends, ligand selection is often substrate-dependent and typically requires experimental screening. For 3-substituted pyridinium salts, Josiphos-type ligands with a Rhodium catalyst have shown excellent results.[6] For other systems, ligands like MeO-BIPHEP or SynPhos with an Iridium catalyst are a good starting point.[4] It is recommended to screen a small library of ligands from different families to find the optimal match for your specific substrate.
Q: Can I achieve diastereoselectivity by reducing a 4-methyl-3-carboxypiperidin-X-one precursor? A: Yes, diastereoselective reduction of a cyclic ketone is a classic strategy. The stereochemical outcome is governed by the direction of hydride delivery. According to Felkin-Anh-type models, the hydride will typically attack from the face opposite the largest adjacent substituent. Using sterically demanding reducing agents (e.g., L-Selectride®) versus less demanding ones (e.g., NaBH₄) can provide opposite diastereomers. This approach, however, will produce a racemic mixture unless a chiral reducing agent or catalyst is used.
Data Summary Table
Table 1: Influence of Reaction Parameters on Stereoselectivity
| Parameter | Variation | Potential Outcome on Selectivity | Rationale |
| Temperature | Decrease (e.g., 25 °C to -78 °C) | Often significantly improves d.r. and e.e. | Favors the kinetic product by increasing the energy difference (ΔΔG‡) between competing transition states.[7] |
| Solvent | Change polarity/coordinating ability | Can alter catalyst activity and substrate conformation. | Solvents can influence the aggregation state of reagents and the solubility of catalytic species, impacting the reaction pathway. |
| Catalyst Ligand | Screen different chiral ligands | Can dramatically change or even invert enantioselectivity. | The ligand's structure creates the specific chiral pocket that determines the facial selectivity of the reaction.[6] |
| Additives | Addition of salts (e.g., LiBr, Et₃N) | Can reverse or significantly enhance stereoselectivity. | Salts can break up reagent aggregates, altering reactivity. Bases can be crucial for catalyst turnover and intermediate formation.[6] |
Exemplary Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-4-Methylpiperidine-3-carboxylic Acid Ester via Hydrogenation
(This protocol is a generalized procedure based on principles for achieving trans selectivity as described in the literature.[8])
-
Substrate Preparation: Synthesize the precursor, methyl 4-methyl-1,4-dihydropyridine-3-carboxylate, via established methods (e.g., Hantzsch synthesis).
-
Reaction Setup: To a solution of the dihydropyridine precursor (1.0 eq) in methanol (0.1 M), add 10 mol% of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the consumption of starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will be a mixture of diastereomers, typically enriched in the trans isomer. Purify by column chromatography or crystallization to isolate the desired trans-4-methylpiperidine-3-carboxylic acid methyl ester.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Pyridinium Salt
(This protocol is based on established methods for the asymmetric hydrogenation of 3-substituted pyridinium salts.[4][6])
-
Catalyst Preparation (in a glovebox): In a vial, stir a mixture of [{Ir(cod)Cl}₂] (0.0025 mmol, 0.5 mol%) and the chosen chiral ligand (e.g., (R)-SynPhos, 0.0055 mmol, 1.1 mol%) in a degassed solvent mixture like Toluene/CH₂Cl₂ (1:1, 1.0 mL) for 30 minutes at room temperature.
-
Substrate Preparation: Prepare the N-benzyl-4-methyl-3-carboxypyridinium bromide salt by reacting the corresponding pyridine derivative with benzyl bromide.
-
Reaction Setup (in a glovebox): Place the pyridinium salt (0.5 mmol, 1.0 eq) into a stainless steel autoclave. Add triethylamine (0.5 mmol, 1.0 eq).[6] Transfer the pre-stirred catalyst solution to the autoclave via syringe.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge three times with H₂ gas. Pressurize the autoclave to the desired pressure (e.g., 600 psi) and place it in a heating block set to the reaction temperature (e.g., 25-50 °C).
-
Reaction: Stir the reaction for 20-24 hours.
-
Workup: After cooling and carefully venting the hydrogen, add a saturated aqueous solution of sodium carbonate to the reaction mixture and stir for 20 minutes. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis and Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Determine the enantiomeric excess (e.e.) of the crude product using chiral HPLC or SFC. Purify the product by column chromatography.
References
-
Vertex AI Search, Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine, 2023. 11
-
Vertex AI Search, Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - RSC Publishing, 2015. 10
-
Vertex AI Search, Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. 12
-
Vertex AI Search, Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications, 2023. 13
-
Vertex AI Search, Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01139G, 2018. 14
-
Vertex AI Search, Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. 15
-
Vertex AI Search, Strategies to control diastereoselectivity in piperidine synthesis - Benchchem. 7
-
Vertex AI Search, Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - Canadian Science Publishing. 1
-
Vertex AI Search, Technical Support Center: Stereoselectivity in Piperidine Reactions - Benchchem. 16
-
Vertex AI Search, Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate, 2025. 2
-
Vertex AI Search, DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. 8
-
Vertex AI Search, Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts, 2012. 4
-
Vertex AI Search, Chiral Auxiliaries - Sigma-Aldrich. 3
-
Vertex AI Search, Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed. 9
-
Vertex AI Search, Asymmetric Reduction of Pyridinium Salts to Piperidines Shiyu Zhang - The University of Liverpool Repository, 2020. 5
-
Vertex AI Search, Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - AIR Unimi. 6
-
Vertex AI Search, Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline | ChemRxiv. 17
-
Vertex AI Search, Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - ResearchGate. 18
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Column Chromatography Purification of Piperidine Derivatives
Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these basic compounds. Piperidine and its analogues are foundational scaffolds in medicinal chemistry, but their inherent basicity often leads to frustrating chromatographic behaviors, such as peak tailing and irreversible adsorption onto the stationary phase.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing the separation of these molecules. By explaining the "why" behind the "how," we aim to empower you with the expertise to not only follow a method but to intelligently troubleshoot and optimize your purifications.
Section 1: Understanding the Core Challenge: The Basic Nature of Piperidines
The primary hurdle in the chromatography of piperidine derivatives is the interaction between the basic nitrogen atom and the acidic nature of standard stationary phases like silica gel.
The Role of pKa and Surface Interactions
The piperidine ring contains a secondary or tertiary amine, which is basic. The pKa of the conjugate acid of piperidine is approximately 11.2, meaning it is significantly protonated at neutral pH. Silica gel, the most common stationary phase in column chromatography, has a surface covered with silanol groups (Si-OH). These silanol groups are weakly acidic (pKa ≈ 4-5) and can protonate the basic piperidine derivative, leading to a strong ionic interaction.[1][2] This interaction is the primary cause of:
-
Peak Tailing: The strong binding causes a slow and uneven elution of the compound from the column, resulting in broad, asymmetrical peaks.[1]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor recovery.
-
Compound Degradation: The acidic surface of the silica can sometimes cause the degradation of sensitive compounds.[3]
To achieve successful purification, this strong acid-base interaction must be mitigated.
Visualization: Piperidine Interaction with Silica Gel
The following diagram illustrates the problematic interaction between a basic piperidine derivative and the acidic silanol groups on the surface of silica gel, which leads to peak tailing.
Caption: Interaction of a basic piperidine derivative with the acidic silica surface.
Section 2: Method Development: A Step-by-Step Approach
A systematic approach to method development is crucial for efficiently arriving at an optimal purification protocol.[4] This process begins with Thin Layer Chromatography (TLC) to scout for appropriate conditions.
Step 1: Thin Layer Chromatography (TLC) - Your Purification Blueprint
TLC is an invaluable tool for quickly assessing separation conditions and predicting the outcome of your column chromatography.[5]
Protocol: Developing a TLC System for Piperidine Derivatives
-
Plate Preparation: Use standard silica gel TLC plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.[6][7]
-
Sample Application: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.[7]
-
Solvent System Selection:
-
Initial System: A good starting point for many piperidine derivatives is a mixture of a non-polar solvent and a more polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Adding a Basic Modifier: To counteract the acidic nature of the silica, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your eluent system.[1][8] This is often the most critical step for obtaining sharp, well-defined spots.
-
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the origin line.[9] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[9]
-
Visualize the spots under a UV lamp if your compounds are UV-active.[10]
-
Use a chemical stain for visualization if the compounds are not UV-active. A potassium permanganate (KMnO₄) stain is often effective for piperidine derivatives.[10]
-
-
Analysis and Optimization:
-
Calculate the Retention Factor (Rf) for your target compound. The ideal Rf for column chromatography is between 0.2 and 0.4.[9]
-
If the Rf is too high (compound moves too fast), decrease the polarity of your solvent system (e.g., increase the percentage of hexane).
-
If the Rf is too low (compound stays at the origin), increase the polarity (e.g., increase the percentage of ethyl acetate or methanol).
-
If the spots are streaked or tailing, ensure you have added a basic modifier like TEA.
-
Step 2: Choosing the Right Stationary and Mobile Phase
Your TLC experiments will guide your choice of stationary and mobile phases for the column.
Stationary Phase Selection
| Stationary Phase | Characteristics & Best Use Cases |
| Standard Silica Gel | The most common and cost-effective option. Slightly acidic.[11] Almost always requires a basic modifier in the mobile phase for piperidine derivatives.[2] |
| Alumina (Basic or Neutral) | Can be a good alternative to silica for purifying amines as it is not acidic.[11] However, it can have its own set of strong adsorptive properties. |
| Amine-Deactivated Silica | Silica gel that has been treated with a reagent like triethylamine to mask the acidic silanol groups.[11] This can provide excellent peak shape without needing a modifier in the mobile phase.[2] |
Mobile Phase Selection and the Role of Triethylamine (TEA)
The mobile phase not only carries your sample through the column but also plays a crucial role in modulating the interactions with the stationary phase.
For piperidine derivatives on standard silica, the addition of a small amount of triethylamine (TEA) to the mobile phase is a common and highly effective strategy.[1]
-
Mechanism of Action: TEA is a stronger base than most piperidine derivatives. It preferentially interacts with the acidic silanol groups on the silica surface, effectively "masking" them from your target compound.[12] This minimizes the strong ionic interactions that cause peak tailing, allowing the piperidine derivative to elute with a much-improved peak shape.[1][12]
Visualization: Method Development Workflow
This diagram outlines the logical flow for developing a purification method for piperidine derivatives.
Caption: Workflow for developing a purification method for piperidine derivatives.
Step 3: Executing the Column Chromatography
Once you have an optimized solvent system from your TLC analysis, you are ready to perform the column purification.
Protocol: Flash Column Chromatography of a Piperidine Derivative
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight).
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[13]
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (the one determined by TLC).[10]
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude piperidine derivative in a minimal amount of a suitable solvent (ideally the mobile phase).[14]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica.
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of piperidine derivatives.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Acid-Base Interaction: The basic piperidine is interacting too strongly with the acidic silica gel.[1] | Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or another suitable base into your mobile phase to mask the active sites on the silica.[8][12] |
| Column Overload: Too much sample has been loaded onto the column. | Reduce Sample Load: Use a larger column or decrease the amount of sample being purified. | |
| Poor Separation of Compounds | Inappropriate Solvent System: The polarity of the mobile phase is not optimized to differentiate between your target compound and impurities. | Re-optimize with TLC: Experiment with different solvent systems. Try solvents with different selectivities (e.g., switch from ethyl acetate to dichloromethane). |
| Column Packed Improperly: Channels or cracks in the silica bed are causing uneven flow. | Repack the Column: Ensure a uniform, well-settled slurry when packing. | |
| Compound Stuck on the Column (No Elution) | Interaction Too Strong: The compound is irreversibly adsorbed to the stationary phase. | Increase Mobile Phase Polarity Drastically: Try a much stronger eluent, such as 10-20% methanol in dichloromethane with 2% TEA. |
| Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica for future purifications.[11] | ||
| Multiple Spots/Peaks for a Pure Compound | On-Column Isomerization/Degradation: The acidic silica surface may be causing the compound to degrade or rearrange.[3] | Deactivate the Silica: Use TEA in the mobile phase. For very sensitive compounds, pre-treating the silica gel with TEA may be necessary.[11] |
| Differential Ionization: The compound may exist in both its free base and protonated forms, leading to multiple species in the chromatogram.[15] | Ensure Consistent pH: The use of a basic modifier like TEA helps to ensure the compound remains in its free base form, leading to a single peak.[15] |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is my piperidine derivative, which is a white solid, turning yellow/brown on the silica column? A: This is often a sign of on-column oxidation or degradation.[10] The acidic silica surface can catalyze these processes. The best solution is to add triethylamine (TEA) to your mobile phase to deactivate the silica. Running the column more quickly (flash chromatography) can also minimize the contact time and reduce degradation.
Q2: Can I use ammonia instead of triethylamine? A: Yes, a solution of ammonia in methanol (typically 2-7 M) can be used as a basic modifier, often as part of the more polar component of the mobile phase (e.g., dichloromethane/ammoniated methanol). The choice between TEA and ammonia can depend on the specific compound and the ease of removal from the final product.
Q3: My compound is not UV-active. How can I monitor the column? A: You will need to rely on TLC analysis of your fractions using a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds, including piperidine derivatives.
Q4: I added TEA, but my compound is still tailing slightly. What else can I do? A: Try slightly increasing the concentration of TEA in your mobile phase (e.g., from 1% to 2%). If that doesn't resolve the issue, you may be dealing with a particularly basic compound. In this case, switching to a less acidic stationary phase like neutral alumina or a commercially available amine-functionalized silica column may be the best solution.[2]
Q5: Is it possible to purify piperidine derivatives using reverse-phase chromatography? A: Yes, reverse-phase chromatography is also a viable option, particularly for more polar piperidine derivatives. A C18 column is commonly used with a mobile phase of water and acetonitrile or methanol.[16] To get good peak shape for basic compounds in reverse-phase, it is often necessary to add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) to ensure the amine is consistently protonated, or to use a buffered mobile phase at a higher pH to keep the amine neutral.[17]
References
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Restek Corporation. (n.d.). HPLC Troubleshooting Guide.
- University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?
- BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- HPLC-Today. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (2017, November 10). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Science Forums. (2011, August 29). Amine purification.
- ResearchGate. (2025, August 5). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- ResearchGate. (n.d.). pKa values of common substituted piperazines.
- MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
- HPLC-Today. (2020). TO ADD OR NOT TO ADD.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- ResearchGate. (2025, August 6). Critical Compilation of pKa Values for Pharmaceutical Substances.
- ResearchGate. (2019, March 28). Deactivation of silica gel?
- Chromtech. (n.d.). Organic Chemistry at CU Boulder.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. welch-us.com [welch-us.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating the Labyrinth of Complex Piperidine Synthesis
Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. However, the synthesis of complex, multi-substituted piperidine molecules is fraught with challenges that can impede research and development. This technical support center is designed to be a practical resource for researchers, scientists, and drug development professionals. Here, we dissect common experimental hurdles through detailed troubleshooting guides and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues that arise during the synthesis and handling of piperidine derivatives.
Q1: My purified piperidine derivative has turned yellow over time. What causes this and can I still use it?
A: The yellowing of piperidine and its derivatives is a common observation, typically resulting from oxidation upon exposure to air and light.[1] For many applications, such as use as a base in Fmoc deprotection, minor discoloration may not significantly impact the reaction. However, for syntheses where purity is critical, it is advisable to purify the piperidine prior to use. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light.[1]
Q2: I'm having difficulty separating my target piperidine from a pyridine starting material impurity by distillation. What's the problem?
A: This is a classic purification challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[1] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at about 106.1°C, making complete separation by simple fractional distillation nearly impossible.[1] To overcome this, you can employ a chemical separation method. Piperidine, being a more basic secondary amine, will react with carbon dioxide to form a solid piperidine carbonate salt, while the less basic pyridine will not. This allows for the separation of the solid salt by filtration. The free piperidine can then be regenerated by treating the salt with a strong base.[1][2]
Q3: Is it always necessary to protect the piperidine nitrogen during a multi-step synthesis?
A: While not universally required, protecting the piperidine nitrogen is a highly recommended strategy in multi-step syntheses, especially when dealing with complex molecules or sensitive functional groups. The secondary amine of the piperidine ring is both nucleophilic and basic, which can lead to a host of side reactions with electrophilic reagents or acidic conditions. The use of a protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), temporarily masks the reactivity of the nitrogen, allowing for cleaner transformations on other parts of the molecule.[3] The choice of protecting group is crucial and should be guided by its stability to the planned reaction conditions and the ease of its removal at a later stage.
| Protecting Group | Common Cleavage Conditions | Key Characteristics |
| Boc (tert-Butoxycarbonyl) | Strong acids (e.g., TFA, HCl)[4][5] | Stable to a wide range of non-acidic conditions. |
| Cbz (Carboxybenzyl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4] | Stable to acidic and basic conditions. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% piperidine in DMF)[3][4] | Very base-labile, often used in solid-phase synthesis. |
| Tosyl (Ts) | Strong reducing agents (e.g., Na/liquid NH₃) or strong concentrated acid.[3] | Very stable to a wide range of conditions. |
Part 2: Troubleshooting Guides for Key Synthetic Transformations
This section provides in-depth, question-and-answer-based troubleshooting for common synthetic routes to complex piperidines.
Catalytic Hydrogenation of Substituted Pyridines
The reduction of a pyridine ring is a direct and atom-economical route to the piperidine core. However, its success is highly dependent on catalyst choice, substrate, and reaction conditions.
Q: My hydrogenation of a functionalized pyridine is giving low yields and incomplete conversion. What are the likely causes and how can I improve it?
A: Low yields in pyridine hydrogenation often stem from catalyst deactivation or insufficient reactivity. Here’s a systematic approach to troubleshooting:
-
Catalyst Poisoning: The nitrogen lone pair in pyridine can coordinate to the metal center of the catalyst, leading to poisoning and reduced activity.
-
Insufficient Catalyst Activity: The aromaticity of the pyridine ring makes it a challenging substrate to reduce, requiring a highly active catalyst.
-
Harsh Reaction Conditions: While high pressure and temperature can drive the reaction to completion, they can also lead to side reactions and degradation of complex molecules.
Troubleshooting Workflow: Low Yield in Pyridine Hydrogenation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thalesnano.com [thalesnano.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Substituted piperidine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties. Among these, 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid stands as a versatile building block, featuring a protected amine, a carboxylic acid handle for further functionalization, and stereocenters that demand rigorous structural elucidation.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As experimental spectra for this specific compound are not widely published, we will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. This will be followed by a comparative analysis with alternative structures to highlight the diagnostic value of each spectral feature.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound presents a fascinating case for ¹H NMR analysis. The presence of two stereocenters at the C3 and C4 positions gives rise to diastereomers (cis and trans isomers), which will have distinct spectra. Furthermore, the bulky tert-butoxycarbonyl (Boc) group can restrict conformational flexibility and may lead to the observation of rotamers at room temperature, manifesting as broadened or duplicated signals for adjacent protons. For this analysis, we will consider a generic diastereomer, noting that the precise chemical shifts and coupling constants will vary between the cis and trans forms.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2ax, H-6ax | ~ 2.80 - 3.20 | m | 2H | - |
| H-2eq, H-6eq | ~ 4.00 - 4.20 | m | 2H | - |
| H-3 | ~ 2.50 - 2.70 | m | 1H | - |
| H-4 | ~ 2.20 - 2.40 | m | 1H | - |
| H-5ax | ~ 1.60 - 1.80 | m | 1H | - |
| H-5eq | ~ 1.90 - 2.10 | m | 1H | - |
| -CH₃ (at C4) | ~ 0.90 - 1.10 | d | 3H | J = 6.0 - 7.0 |
| -C(CH₃)₃ (Boc) | ~ 1.45 | s | 9H | - |
| -COOH | ~ 10.0 - 12.0 | br s | 1H | - |
Rationale Behind the Predictions:
-
Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are chemically shielded and do not couple with other protons, resulting in a sharp singlet at approximately 1.45 ppm. This is a highly characteristic signal for the N-Boc protecting group.
-
Piperidine Ring Protons (H-2, H-6): The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electron-withdrawing carbamate group. Due to the chair conformation of the piperidine ring, the axial and equatorial protons are in different chemical environments. The equatorial protons (H-2eq, H-6eq) typically appear further downfield (~4.00 - 4.20 ppm) as broad multiplets, while the axial protons (H-2ax, H-6ax) are found more upfield (~2.80 - 3.20 ppm). The broadness of these signals is often attributed to the restricted rotation around the N-C(O) bond of the Boc group.
-
Methine Protons (H-3, H-4): The chemical shifts of the protons at the stereocenters are influenced by the neighboring substituents. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to resonate around 2.50 - 2.70 ppm. The H-4 proton, adjacent to the methyl group, will likely appear slightly more upfield, in the range of 2.20 - 2.40 ppm. Both would appear as complex multiplets due to coupling with each other and the adjacent methylene protons.
-
Methylene Protons (H-5): The H-5 protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets in the aliphatic region of the spectrum.
-
Methyl Group (-CH₃): The methyl group at C4 will appear as a doublet, coupling with the H-4 proton, in the shielded region of the spectrum (~0.90 - 1.10 ppm).
-
Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 12.0 ppm. Its position can be highly dependent on the concentration and solvent.
Comparative Analysis with Alternative Compounds
To better understand the ¹H NMR spectrum of our target molecule, it is instructive to compare it with the spectra of simpler, related compounds. This comparison allows for the dissection of the contribution of each functional group to the overall spectrum.
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
This analog lacks the 4-methyl group. Its ¹H NMR spectrum in CDCl₃ shows the following key features[1][2][3]:
-
-C(CH₃)₃ (Boc): ~1.46 ppm (s, 9H)
-
Piperidine H-2, H-6 (axial): ~2.86 ppm (t, J=12.0 Hz, 2H)
-
Piperidine H-2, H-6 (equatorial): ~4.02 ppm (br s, 2H)
-
Piperidine H-3, H-5 (axial): ~1.65 ppm (m, 2H)
-
Piperidine H-3, H-5 (equatorial): ~1.91 ppm (dd, J=13.0, 2.5 Hz, 2H)
-
Piperidine H-4: ~2.50 ppm (tt, J=11.0, 4.0 Hz, 1H)
Comparison Insights: The absence of the methyl doublet in this spectrum is the most obvious difference. The signal for the H-4 proton is a well-defined triplet of triplets, which would be a more complex multiplet in our target molecule due to coupling with the additional methyl group.
1-Boc-4-methylpiperidine
This analog lacks the 3-carboxylic acid group. Its ¹H NMR spectrum shows[4]:
-
-C(CH₃)₃ (Boc): ~1.44 ppm (s, 9H)
-
-CH₃: ~0.89 ppm (d, J=6.5 Hz, 3H)
-
Piperidine H-2, H-6 (equatorial): ~3.98 ppm (br d, 2H)
-
Piperidine H-2, H-6 (axial): ~2.60 ppm (br t, 2H)
-
Other ring protons: ~1.0-1.7 ppm (m, 5H)
Comparison Insights: The absence of the deshielded H-3 proton signal and the carboxylic acid proton signal is notable. The signals for the other ring protons are shifted upfield compared to our target molecule, demonstrating the electron-withdrawing effect of the carboxylic acid group.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for better observation of the carboxylic acid proton.
-
Gently agitate the tube to ensure complete dissolution of the sample.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the range from approximately -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Visualizing the Structure and Analysis Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of the target compound.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, especially when compared with the spectra of simpler analogs, allows for the unambiguous assignment of all proton signals. This detailed characterization is a critical step in ensuring the identity and purity of this important synthetic building block, thereby supporting the advancement of research in medicinal chemistry and drug development.
References
-
Benchchem. An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
-
ChemicalBook. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR spectrum.
-
Universidad de Chile. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
-
ChemicalBook. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR.
-
PubChem. 1-Boc-4-Methylpiperidine.
-
ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
-
ChemicalBook. N-Boc-4-piperidinemethanol(123855-51-6) 1H NMR spectrum.
-
Benchchem. A Technical Guide to N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine: Properties, Synthesis, and Applications.
-
The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz.
-
PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
-
KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
-
PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
-
ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14.
-
BLDpharm. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
-
PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
-
Short Summary of 1H-NMR Interpretation.
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
NIH. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
-
Sigma-Aldrich. 1-Tert-butoxycarbonyl-4-methyl-piperidine-4-carboxylic acid.
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
-
ChemicalBook. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 13C NMR Analysis of 1-Boc-4-methylpiperidine-3-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-Boc-4-methylpiperidine-3-carboxylic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its stereochemistry and substitution pattern are critical for its intended biological activity. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for confirming the carbon framework of such molecules.
This guide provides an in-depth analysis of the 13C NMR spectrum of 1-Boc-4-methylpiperidine-3-carboxylic acid, offering a comparative perspective with related structures and outlining the causality behind experimental choices.
The Critical Role of 13C NMR in Structural Verification
While 1H NMR provides information on the proton environment, 13C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the carbon framework. For a molecule like 1-Boc-4-methylpiperidine-3-carboxylic acid, with its stereocenters and functional groups, 13C NMR is indispensable for:
-
Confirming the number of carbon atoms: The number of signals in the spectrum should correspond to the number of chemically non-equivalent carbon atoms.
-
Identifying functional groups: The chemical shift of a carbon signal provides information about its electronic environment, allowing for the identification of carbonyls, carbons attached to heteroatoms, and aliphatic carbons.
-
Elucidating stereochemistry: The relative chemical shifts of the piperidine ring carbons can provide insights into the cis/trans relationship of the substituents.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The following protocol outlines the steps for obtaining a high-resolution 13C NMR spectrum of 1-Boc-4-methylpiperidine-3-carboxylic acid. The rationale behind each step is provided to ensure a self-validating experimental design.
Materials:
-
1-Boc-4-methylpiperidine-3-carboxylic acid (approx. 20-50 mg)
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of 1-Boc-4-methylpiperidine-3-carboxylic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent is critical; CDCl3 is a common choice for many organic molecules, but if the compound has limited solubility, DMSO-d6 is a good alternative.
-
Transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer's probe.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
-
Acquisition of the 13C NMR Spectrum:
-
Set the spectrometer to acquire a proton-decoupled 13C NMR spectrum. This is the standard experiment where all 1H-13C couplings are removed, resulting in a spectrum with single lines for each carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient. The number of scans is a trade-off between experimental time and spectral quality.
-
A relaxation delay (d1) of 1-2 seconds is typically used to allow for the relaxation of the carbon nuclei between pulses.
-
The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR analysis.
Spectral Analysis and Comparison
Predicted 13C NMR Chemical Shifts for 1-Boc-4-methylpiperidine-3-carboxylic acid:
The structure of 1-Boc-4-methylpiperidine-3-carboxylic acid with numbering is shown below:
Caption: Structure of 1-Boc-4-methylpiperidine-3-carboxylic acid.
The following table summarizes the predicted chemical shifts and provides a comparison with structurally similar compounds.
| Carbon Atom | Predicted Shift (ppm) for 1-Boc-4-methylpiperidine-3-carboxylic acid | 4-Methylpiperidine[1][2] | Piperidine[3][4] | N-Boc Protected Amines (General Range)[5][6] |
| C2, C6 (Piperidine) | ~40-50 | C2/C6: 47.1 | C2/C6: 47.7 | N-CH2: ~40-50 |
| C3 (Piperidine) | ~45-55 | C3/C5: 35.5 | C3/C5: 27.8 | - |
| C4 (Piperidine) | ~30-40 | C4: 31.6 | C4: 25.8 | - |
| C5 (Piperidine) | ~25-35 | C3/C5: 35.5 | C3/C5: 27.8 | - |
| CH3 | ~15-25 | CH3: 22.5 | - | - |
| COOH | ~170-180 | - | - | COOH: ~170-185 |
| C=O (Boc) | ~154-156 | - | - | Boc C=O: ~155 |
| C(CH3)3 (Boc) | ~79-81 | - | - | Boc C: ~78-80 |
| (CH3)3 (Boc) | ~28 | - | - | Boc CH3: ~28.5 |
Rationale for Predicted Shifts:
-
Piperidine Ring Carbons (C2, C6, C3, C4, C5): The presence of the electron-withdrawing Boc group on the nitrogen will cause a downfield shift of the adjacent carbons (C2 and C6) compared to unsubstituted piperidine.[7] The carboxylic acid at C3 will also induce a downfield shift on C3 and to a lesser extent on C2 and C4. The methyl group at C4 will have a smaller effect on the ring carbons.
-
Methyl Carbon (CH3): The methyl group attached to a saturated carbon will appear in the aliphatic region, typically between 15 and 25 ppm.
-
Carboxylic Acid Carbonyl (COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, in the range of 170-180 ppm.
-
Boc Group Carbons: The carbonyl carbon of the Boc group is also deshielded and is expected around 155 ppm.[6] The quaternary carbon of the t-butyl group will be around 80 ppm, and the three equivalent methyl carbons will give a strong signal around 28 ppm.[6]
Comparative Analysis with Alternative Techniques
While 13C NMR is a cornerstone for structural analysis, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Strengths for this Application | Weaknesses for this Application |
| 1H NMR | Provides information on the number of protons, their chemical environment, and coupling patterns, which helps in assigning the structure. | Signal overlap can be an issue in the aliphatic region, making unambiguous assignment challenging without 2D techniques. |
| 2D NMR (COSY, HSQC, HMBC) | COSY helps establish proton-proton correlations. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range proton-carbon correlations, which is crucial for assigning quaternary carbons like the carboxylic acid and Boc carbonyls. | Requires more instrument time and more complex data interpretation. |
| Mass Spectrometry (MS) | Provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer structural clues. | Does not provide detailed information about the carbon skeleton or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for assessing purity and can be used for chiral separations to determine enantiomeric excess. | Does not provide structural information. |
The following diagram illustrates the complementary nature of these analytical techniques.
Caption: Complementary analytical techniques.
Conclusion
The 13C NMR analysis of 1-Boc-4-methylpiperidine-3-carboxylic acid is a critical step in its characterization, providing unambiguous confirmation of its carbon framework. By understanding the influence of the Boc protecting group, the carboxylic acid, and the methyl substituent on the chemical shifts of the piperidine ring, researchers can confidently interpret the resulting spectrum. For a comprehensive structural elucidation, it is highly recommended to use 13C NMR in conjunction with 1H NMR, 2D NMR techniques, and mass spectrometry. This multi-faceted analytical approach ensures the scientific integrity of the data and provides a solid foundation for its use in drug discovery and development.
References
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
-
National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem. Retrieved from [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784.
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
- Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(3), 994-999.
- SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Mexican Chemical Society, 55(3), 164-169.
- SciSpace. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(4), 423-426.
-
SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Pherobase. (n.d.). 4-Methylpiperidine|4me-piperidine|C6H13N. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- PubMed Central. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 213, 113165.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-4-Methylpiperidine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]
Sources
- 1. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 1-Boc-4-methylpiperidine-3-carboxylic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual characterization. This guide provides an in-depth comparison of methodologies for the enantiomeric separation of 1-Boc-4-methylpiperidine-3-carboxylic acid, a substituted piperidine derivative of significant interest in medicinal chemistry. We will explore and contrast the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and briefly touch upon diastereomeric salt crystallization as a classical alternative. This guide is designed to provide both theoretical grounding and practical insights to inform your method development strategy.
The Challenge: Stereoisomers of 1-Boc-4-methylpiperidine-3-carboxylic acid
The target molecule, 1-Boc-4-methylpiperidine-3-carboxylic acid, possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) pair are enantiomers, as are the (3R, 4S) and (3S, 4R) pair. These two pairs of enantiomers are diastereomers of each other. The separation of these enantiomeric pairs is the primary focus of this guide.
Chromatographic Approaches: A Head-to-Head Comparison
Chiral chromatography is the cornerstone of enantioselective separation in the pharmaceutical industry, offering high resolution and applicability from analytical to preparative scales.[1] Both HPLC and SFC have proven to be powerful tools for resolving a wide array of chiral compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separation.[2] Its strength lies in the vast selection of commercially available chiral stationary phases (CSPs) and the flexibility of operating in normal-phase, reversed-phase, or polar organic modes.[3] For a compound like 1-Boc-4-methylpiperidine-3-carboxylic acid, a polar molecule with a carboxylic acid group, normal phase or polar organic mode chromatography on a polysaccharide-based CSP is a logical starting point.
The "Why": Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with carbamate or benzoate derivatives, are the most widely used columns for chiral separations.[1][3] The chiral recognition mechanism, while not fully elucidated, is believed to involve a combination of interactions between the analyte and the chiral selector, including:
-
Hydrogen Bonding: The carboxylic acid and the carbamate groups on the analyte can form hydrogen bonds with the carbamate or carbonyl groups on the CSP.
-
Dipole-Dipole Interactions: Polar groups in both the analyte and the CSP contribute to electrostatic interactions.
-
Steric Interactions: The three-dimensional structure of the chiral selector creates cavities and grooves. For one enantiomer to bind effectively, it must fit sterically into these chiral pockets. This "three-point interaction model" posits that at least three points of interaction are necessary for chiral recognition.[3]
-
π-π Interactions: While not prominent in this specific analyte, aromatic rings in other molecules can interact with the phenyl groups on many polysaccharide-based CSPs.
The helical structure of the polysaccharide backbone is crucial for creating the necessary chiral environment for enantioselectivity.[3]
A Proposed Chiral HPLC Method Development Workflow
Caption: A typical workflow for developing a chiral HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[1][4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and reduced backpressure compared to liquid mobile phases.[1]
Advantages of SFC for Chiral Separations:
-
Speed: The physical properties of the mobile phase permit higher flow rates, leading to significantly shorter analysis times.[1]
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique.[1][5]
-
Improved Efficiency: SFC can often provide sharper peaks and higher plate counts, especially for polar compounds.[1]
For 1-Boc-4-methylpiperidine-3-carboxylic acid, the presence of the carboxylic acid group can lead to strong interactions with the stationary phase, potentially causing peak tailing. The addition of a polar co-solvent (e.g., methanol, ethanol) and an additive (e.g., trifluoroacetic acid, diethylamine) to the CO2 mobile phase is often necessary to achieve good peak shape and resolution.[6]
Proposed SFC Method Development Workflow
Caption: A streamlined workflow for developing a chiral SFC method.
Performance Comparison: HPLC vs. SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[3] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[1] |
| Typical Stationary Phases | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), protein-based, macrocyclic glycopeptides.[7][8] | Primarily polysaccharide-based CSPs, which show excellent compatibility.[4] |
| Typical Mobile Phases | Normal Phase: Hexane/Alcohol (IPA, EtOH) with an acidic or basic additive. Reversed Phase: Water/Acetonitrile/Methanol with buffers.[9] | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol) and an additive.[6] |
| Analysis Time | Typically longer due to higher mobile phase viscosity and lower optimal flow rates. | Significantly faster due to low viscosity and high diffusivity of the mobile phase.[1] |
| Solvent Consumption | High consumption of organic solvents, leading to higher costs and environmental impact. | Drastically reduced organic solvent usage, making it a "greener" technique.[1][5] |
| Resolution | Generally provides good to excellent resolution. | Often yields higher efficiency and resolution, especially for polar compounds.[1] |
| Detection | UV-Vis is common. Since the analyte lacks a strong chromophore, derivatization or a universal detector (e.g., ELSD, CAD) may be needed.[10] | UV-Vis is standard. Compatible with mass spectrometry (MS). |
| Scalability | Well-established for both analytical and preparative scales. | Readily scalable from analytical to preparative scale. |
Experimental Protocols: A Starting Point for Method Development
Protocol 1: Chiral HPLC (Normal Phase)
This protocol is adapted from methods used for other N-Boc protected amino acids and piperidine derivatives.[9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).[10][11]
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). The ratio of hexane to isopropanol is a critical parameter for optimizing retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (due to the carboxyl and carbamate groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic mixture of 1-Boc-4-methylpiperidine-3-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral SFC
This protocol is based on general guidelines for chiral SFC method development.
-
Instrumentation: SFC system with a UV detector and backpressure regulator.
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or another immobilized polysaccharide CSP, 250 x 4.6 mm, 5 µm. Immobilized phases offer greater solvent compatibility.[12][13]
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% TFA as an additive. A gradient of 5% to 40% Methanol over 10 minutes is a good starting point for screening.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic mixture in methanol to a concentration of approximately 1 mg/mL.
An Alternative Approach: Diastereomeric Salt Crystallization
For large-scale separations, diastereomeric salt crystallization can be a more cost-effective, albeit often more time-consuming, alternative to preparative chromatography.[14] This method involves reacting the racemic carboxylic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Diastereomeric Salt Resolution Workflow
Caption: A general workflow for diastereomeric salt resolution.
Key Considerations for Diastereomeric Salt Crystallization:
-
Choice of Resolving Agent: A wide variety of chiral amines are commercially available. Screening different resolving agents is often necessary to find one that forms crystalline salts with good separation efficiency.
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal.[14]
-
Yield: This method may result in a theoretical maximum yield of 50% for the desired enantiomer from the racemate. The resolving agent can often be recovered and recycled.
Conclusion and Recommendations
For the enantiomeric separation of 1-Boc-4-methylpiperidine-3-carboxylic acid isomers, both chiral HPLC and chiral SFC present viable and powerful options.
-
For analytical-scale separation and method development , SFC is highly recommended due to its speed and reduced solvent consumption. The fast screening capabilities of modern SFC systems can significantly accelerate the identification of a suitable CSP and mobile phase.
-
Chiral HPLC remains a robust and reliable technique , with a vast library of available CSPs providing a high probability of finding a successful separation. It is a workhorse in many laboratories and the transition to preparative scale is well-understood.
-
Diastereomeric salt crystallization should be considered for large-scale, commercial production where cost-effectiveness is a primary driver and the development time for finding the right resolving agent and solvent system can be justified.
Ultimately, the choice of method will depend on the specific requirements of the project, including the scale of the separation, the available instrumentation, and the desired throughput. A thorough screening of different polysaccharide-based CSPs under both HPLC and SFC conditions is the most effective strategy to identify the optimal method for resolving the enantiomers of 1-Boc-4-methylpiperidine-3-carboxylic acid.
References
-
Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available from: [Link]
-
Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed. Available from: [Link]
-
CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare. Available from: [Link]
-
1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572. PubChem. Available from: [Link]
-
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Available from: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available from: [Link]
-
Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Daicel and ChromTech columns. HPLC. Available from: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available from: [Link]
-
Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,... ResearchGate. Available from: [Link]
-
Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. Daicel Chiral Technologies. Available from: [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Pukyong National University. Available from: [Link]
-
33713 - HPLC Column CHIRALPAK® CBH, 100 x 4 mm, 5 µm. Analytics-Shop. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. The Laboratory Store Ltd. Available from: [Link]
-
Figure 1: A) The SFC and HPLC methods for the enantioseparation of... ResearchGate. Available from: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available from: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available from: [Link]
-
01-00478-EN Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Shimadzu. Available from: [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. fagg.be [fagg.be]
- 7. ChromTech and Daicel HPLC columns [hplc.eu]
- 8. 33713 - HPLC Column CHIRALPAK® CBH, 100 x 4 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thelabstore.co.uk [thelabstore.co.uk]
- 12. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidine Carboxylic Acids: A Comparative Analysis
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle provides a versatile, conformationally flexible, and chemically robust framework. When functionalized with a carboxylic acid and other substituents, it gives rise to a class of compounds with significant therapeutic potential, acting on targets ranging from central nervous system receptors to metabolic enzymes.[1][3]
The stereochemistry of the substituents on the piperidine ring often has a profound impact on biological activity. Consequently, the development of efficient and stereoselective synthetic routes to substituted piperidine carboxylic acids is a topic of intense research in both academic and industrial laboratories. This guide provides a comparative overview of key synthetic strategies, offering insights into their relative strengths and weaknesses to aid researchers in selecting the optimal route for their specific target molecules.
Strategic Approaches to the Piperidine Core: A Comparative Overview
The synthesis of substituted piperidine carboxylic acids can be broadly categorized into several key strategies. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemical outcome, and considerations of scale and efficiency.
Catalytic Hydrogenation of Pyridine Precursors: The Workhorse Approach
The reduction of appropriately substituted pyridine carboxylic acids is a direct and often high-yielding route to piperidine carboxylic acids. This method is particularly well-suited for large-scale synthesis due to the availability of a wide range of pyridine starting materials and the often straightforward reaction conditions.[4][5][6]
Mechanism and Key Considerations:
The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.[5] The choice of catalyst and reaction conditions is critical to achieve high yields and chemoselectivity, and to avoid common pitfalls such as over-reduction (cleavage of the C-N bond).[5]
-
Catalyst Selection: A variety of heterogeneous catalysts are effective, including Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel.[5] Rhodium-based catalysts are often favored for their high selectivity in hydrogenating the pyridine ring without causing significant C-N bond cleavage.[5]
-
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.[5] The solvent can also influence the reaction outcome, with protic solvents like ethanol and water being common choices.
Workflow for Catalytic Hydrogenation of a Pyridine Carboxylic Acid:
Caption: Workflow for the synthesis of substituted piperidine carboxylic acids via catalytic hydrogenation.
Comparative Data for Catalytic Hydrogenation:
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield | Notes |
| Pd/C | 5-10 | 25-100 | Ethanol | Good to Excellent | Widely used, can sometimes lead to over-reduction.[5] |
| PtO₂ | 1-5 | 25 | Acetic Acid | High | Adams' catalyst, effective under mild conditions. |
| Rh/C | 5 | 40 | TFE | High | Often shows high selectivity and minimizes C-N cleavage.[5] |
| Raney Ni | >100 | 170-200 | None/Ethanol | Good | Requires harsher conditions, industrially relevant.[6] |
Stereoselective Synthesis: Accessing Chiral Piperidines
For many pharmaceutical applications, obtaining enantiomerically pure substituted piperidine carboxylic acids is essential. This has driven the development of a multitude of asymmetric synthetic methods.
The aza-Diels-Alder reaction, a powerful tool for the construction of six-membered nitrogen heterocycles, involves the reaction of an imine with a diene.[7][8] The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective.
Mechanistic Insight:
The reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise Mannich-Michael sequence.[7] The exact mechanism is often dependent on the substrates and catalysts employed. The development of chiral Lewis acid and Brønsted acid catalysts has been instrumental in achieving high levels of stereocontrol.
A notable example is the highly enantioselective variant of the Kwon annulation, which utilizes a C2-symmetric chiral phosphepine catalyst for the [4+2] annulation of imines with allenes, furnishing a range of functionalized piperidine derivatives with excellent stereoselectivity.[9][10]
Rhodium catalysts have proven to be particularly versatile in the asymmetric synthesis of piperidines.
-
[2+2+2] Cycloaddition: This method allows for the construction of polysubstituted piperidines from an alkyne, an alkene, and an isocyanate, with a chiral rhodium catalyst directing the stereochemical outcome.[11]
-
Asymmetric Reductive Heck Reaction: A recently developed approach involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines. This strategy provides access to enantioenriched 3-substituted piperidines, which are valuable pharmaceutical intermediates.[12][13]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Generalized workflow for the asymmetric synthesis of substituted piperidine carboxylic acids.
Comparison of Stereoselective Methods:
| Method | Key Features | Typical ee/dr | Substrate Scope |
| Asymmetric Aza-Diels-Alder | Convergent, builds complexity quickly. | High ee | Broad for imines and dienes. |
| Catalytic [4+2] Annulation | Excellent stereoselectivity with chiral phosphine catalysts.[9][10] | Up to 99% ee | Good for a range of imines and allenes.[9] |
| Rh-catalyzed [2+2+2] Cycloaddition | Access to polysubstituted piperidines.[11] | High ee | Good for various alkyne substrates.[11] |
| Rh-catalyzed Reductive Heck | Access to 3-substituted piperidines.[12][13] | High ee | Broad functional group tolerance.[12][13] |
Ring-Closing Reactions: Building the Piperidine from Acyclic Precursors
Intramolecular cyclization of suitably functionalized acyclic precursors is a widely employed strategy for piperidine synthesis.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further elaborated to the desired piperidine carboxylic acid.[14][15][16][17][18] This method is particularly effective for the synthesis of 5- and 6-membered rings.[14][16]
Mechanism:
The reaction is base-catalyzed and proceeds via the formation of an enolate, which then attacks the other ester group in an intramolecular fashion.[17] The choice of a non-nucleophilic, sterically hindered base such as potassium tert-butoxide or LDA can be advantageous in minimizing side reactions.[14]
A variety of other intramolecular cyclization strategies have been developed, including:
-
Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone.
-
Radical Cyclization: Cobalt-catalyzed radical cyclization of linear amino-aldehydes can provide access to various piperidines.[19]
-
Acid-mediated Cyclization: 6-endo-trig cyclization of enones can lead to the stereoselective formation of piperidinones.[19]
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
MCRs offer a highly efficient approach to the synthesis of functionalized piperidines by combining three or more starting materials in a single reaction vessel.[20] This strategy enhances operational simplicity, reduces waste, and allows for the rapid generation of molecular complexity.[20] A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester.[21]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid (Nicotinic Acid)
This protocol describes the synthesis of 3-piperidinecarboxylic acid (nipecotic acid) via the catalytic hydrogenation of nicotinic acid.
Materials:
-
Nicotinic acid
-
10% Palladium on carbon (Pd/C)
-
Deionized water
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
To a high-pressure hydrogenation vessel, add nicotinic acid (1.0 eq) and 10% Pd/C (0.01-0.05 eq by weight).[22]
-
Add deionized water to dissolve the nicotinic acid (5-8 times the weight of nicotinic acid).[22]
-
Seal the vessel and purge with nitrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 4-5 MPa.[22]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[22]
-
Maintain the reaction under these conditions for 3-4 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove approximately 50% of the water.
-
Cool the concentrated solution to 30 °C and add methanol to precipitate the 3-piperidinecarboxylic acid.
-
Further cool the mixture to 0 °C to maximize precipitation, then collect the product by filtration.
Protocol 2: One-Pot Synthesis of a Functionalized N-Substituted Piperidine
This protocol is adapted from a general procedure for the synthesis of N-substituted piperidines from halogenated amides.[20]
Materials:
-
Secondary halogenated amide
-
2-Fluoropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 eq) in anhydrous dichloromethane.
-
Add 2-fluoropyridine (1.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise and stir for 30 minutes.
-
Add methanol, followed by sodium borohydride (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.
Conclusion and Future Outlook
The synthesis of substituted piperidine carboxylic acids remains a vibrant area of research, driven by the continued importance of this scaffold in drug discovery. While classical methods such as the hydrogenation of pyridines continue to be valuable, particularly for large-scale synthesis, the demand for enantiomerically pure compounds has spurred the development of a powerful arsenal of asymmetric catalytic methods. Looking ahead, the integration of biocatalysis and sustainable synthetic approaches is expected to play an increasingly important role in the synthesis of these valuable molecules.[23] The choice of synthetic route will always be a balance of factors including the desired substitution pattern, stereochemistry, scalability, and overall efficiency. This guide provides a framework for researchers to make informed decisions in this critical area of synthetic chemistry.
References
-
Fu, G. C., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 1(1), 1-5. [Link]
-
PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
-
Nevsky, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945. [Link]
-
Hong, B., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2386-2390. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7858. [Link]
-
De Kimpe, N., et al. (2010). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 75(15), 5121–5132. [Link]
-
Taylor & Francis Online. (2020). Multicomponent synthesis of highly functionalized piperidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-128. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Defense Technical Information Center. (1983). Piperidine Synthesis. DTIC. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Balakumar, R., et al. (2018). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ChemistrySelect, 3(45), 12763-12767. [Link]
-
Research Explorer The University of Manchester. (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Retrieved from [Link]
-
RSC Publishing. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3593-3603. [Link]
-
ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. [Video]. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. youtube.com [youtube.com]
- 17. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 18. Dieckmann Condensation [organic-chemistry.org]
- 19. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Biological Activity of 1-Boc-4-methylpiperidine-3-carboxylic Acid Analogs
Introduction: From a Synthetic Scaffold to Bioactive Leads
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, forming the core of numerous approved drugs.[1] 1-Boc-4-methylpiperidine-3-carboxylic acid, while not intrinsically bioactive, represents a versatile and highly valuable chiral building block for the synthesis of a diverse array of potent and selective therapeutic agents. The strategic placement of the methyl group and the carboxylic acid functionality, combined with the conformational rigidity of the piperidine ring, provides a unique three-dimensional framework for designing molecules that can interact with high specificity to biological targets.
This guide provides a comparative analysis of the biological activities of three distinct classes of analogs derived from the piperidine-3-carboxylic acid scaffold. We will delve into their structure-activity relationships (SAR), present supporting experimental data from preclinical studies, and provide detailed protocols for the key biological assays used to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
I. N-Arylpiperidine-3-carboxamide Derivatives as Novel Antimelanoma Agents
Recent research has identified a series of N-arylpiperidine-3-carboxamide derivatives that exhibit potent antimelanoma activity by inducing a senescence-like phenotype in cancer cells.[2][3][4] This cellular response represents a promising therapeutic strategy, as it leads to a stable cell cycle arrest, preventing further proliferation of malignant cells.
Structure-Activity Relationship (SAR) and Comparative Potency
A focused library of N-arylpiperidine-3-carboxamide analogs was synthesized and evaluated for their ability to induce senescence (EC50) and inhibit proliferation (IC50) in the A375 human melanoma cell line.[2] The data reveals key structural features that govern the biological activity of this class of compounds.
| Compound ID | R1 Group | R2 Group | Stereochemistry | Senescence EC50 (µM)[2] | Antiproliferative IC50 (µM)[2] |
| 1 (Hit) | 4-Fluorophenyl | Thiazole | Racemic | 1.24 | 0.88 |
| 19 | 4-Fluorophenyl | Thiazole | (R) | 4.31 | 4.11 |
| 20 | 4-Fluorophenyl | Thiazole | (S) | 0.27 | 0.27 |
| 54 | Pyridin-2-yl | Pyrrole | (S) | 0.04 | 0.03 |
Table 1: Comparative biological activity of N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line.
The SAR data clearly indicates a strong preference for the (S)-enantiomer at the 3-position of the piperidine ring, with compound 20 being significantly more potent than its (R)-enantiomer 19 and the racemic mixture 1 . Furthermore, the replacement of the 4-fluorophenyl group with a pyridin-2-yl moiety and the thiazole with a pyrrole ring in compound 54 led to a remarkable increase in potency, with an IC50 value of 30 nM.[2] This highlights the importance of both stereochemistry and the nature of the aromatic substituents in optimizing the antimelanoma activity of this scaffold.
Experimental Protocol: Senescence and Antiproliferation Assay
The following protocol outlines the high-content screening (HCS) methodology used to assess the senescence-inducing and antiproliferative effects of the N-arylpiperidine-3-carboxamide derivatives.[2]
1. Cell Culture and Seeding:
- Culture A375 human melanoma cells in appropriate media supplemented with 10% fetal bovine serum.
- Seed the cells into 384-well plates at a density that allows for logarithmic growth during the assay period.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds in DMSO.
- Add the compounds to the cell plates to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. High-Content Imaging and Analysis:
- Stain the cells with appropriate fluorescent dyes to visualize the nucleus (e.g., Hoechst 33342) and cytoplasm.
- Acquire images using a high-content imaging system.
- Analyze the images to quantify cell number (for antiproliferative activity) and morphological changes associated with senescence (e.g., increased cell size, flattened morphology).[2]
5. Data Analysis:
- Calculate the IC50 values for antiproliferative activity and EC50 values for senescence-inducing activity by fitting the dose-response data to a four-parameter logistic equation.
Underlying Signaling Pathway
The induction of a senescence-like phenotype by these compounds suggests a complex signaling cascade that ultimately leads to cell cycle arrest. While the precise molecular target is still under investigation, the observed morphological changes are characteristic of cellular senescence, which often involves the activation of tumor suppressor pathways such as the p53/p21 and p16/Rb pathways.
Caption: Putative signaling pathway for senescence induction.
II. Piperidine-based Kappa-Opioid Receptor Antagonists
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in pain perception, mood, and addiction. KOR antagonists are being investigated as potential therapeutics for depression, anxiety, and substance use disorders.[5] A series of potent and selective KOR antagonists have been developed based on a complex piperidine scaffold.
Structure-Activity Relationship (SAR) and Comparative Potency
The antagonist potency of these compounds was determined using a [35S]GTPγS binding assay, which measures the ability of the antagonist to block agonist-induced G protein activation. The equilibrium dissociation constant (Ke) is a measure of the antagonist's affinity for the receptor.
| Compound ID | Modification | KOR Ke (nM) |
| 8a | Monomethylated | 0.03 |
| 8e | Monomethylated | 0.03 |
| 8c | N-methylated | 0.16 |
| 8i | Multi-methylated | 0.11 |
| 8j | Multi-methylated | 0.11 |
| 8n | Tri-methylated | 0.52 |
Table 2: Comparative antagonist potency of piperidine-based KOR antagonists.
The SAR data indicates that single methyl substitutions on the core structure can lead to highly potent KOR antagonists, as seen with compounds 8a and 8e .[2] However, the introduction of multiple methyl groups is generally detrimental to potency.
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol describes the methodology for determining the antagonist potency of compounds at the KOR using a [35S]GTPγS binding assay.[6][7]
1. Membrane Preparation:
- Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR).
2. Binding Assay:
- In a 96-well plate, combine the cell membranes, a known concentration of a KOR agonist (e.g., U69,593), and varying concentrations of the antagonist test compound.
- Add [35S]GTPγS to each well.
- Incubate the plate at 25°C for 60 minutes.
3. Filtration and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound [35S]GTPγS.
- Wash the filters with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Determine the EC50 of the agonist in the presence and absence of the antagonist.
- Calculate the dose ratio (DR) and then the Ke value using the Schild equation: Ke = [Antagonist] / (DR - 1).[6]
Mechanism of Action: GPCR Antagonism
KOR antagonists act by binding to the receptor and preventing the binding of endogenous agonists like dynorphin. This blocks the downstream signaling cascade that is initiated by agonist binding, which involves the activation of Gi/o proteins and subsequent modulation of intracellular signaling pathways.
Caption: Mechanism of KOR antagonism.
III. Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors for Osteoporosis
Cathepsin K (Cat K) is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen.[8][9] Inhibition of Cat K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-related disorders.
Structure-Activity Relationship (SAR) and Comparative Potency
A series of piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cat K.
| Compound ID | R Group | Cathepsin K IC50 (µM)[8] |
| H-4 | 2-methoxybenzyl | >10 |
| H-6 | 4-methoxybenzyl | 0.25 |
| H-9 | 3,4-dimethoxybenzyl | 0.08 |
Table 3: Comparative inhibitory potency of piperidine-3-carboxamide derivatives against Cathepsin K.
The SAR data indicates that the substitution pattern on the benzyl moiety significantly influences the inhibitory potency against Cat K. The 3,4-dimethoxy substituted analog H-9 was the most potent compound in this series, with an IC50 of 80 nM.[8]
Experimental Protocol: Cathepsin K Inhibition Assay
The following protocol describes a typical in vitro enzymatic assay to determine the inhibitory potency of compounds against Cat K.[8]
1. Reagents and Buffers:
- Recombinant human Cathepsin K.
- Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC).
- Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA).
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of Cathepsin K.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence over time using a fluorescence plate reader.
3. Data Analysis:
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mechanism of Action: Enzyme Inhibition
These piperidine-3-carboxamide derivatives act as inhibitors of Cathepsin K, likely by binding to the active site of the enzyme and preventing the substrate from binding and being cleaved. By inhibiting Cat K, these compounds reduce the degradation of bone matrix proteins, thereby decreasing bone resorption by osteoclasts.
Caption: Inhibition of bone resorption by Cathepsin K inhibitors.
Conclusion
The 1-Boc-4-methylpiperidine-3-carboxylic acid scaffold serves as a remarkable starting point for the development of highly potent and selective modulators of diverse biological targets. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can lead to compounds with distinct and potent activities, ranging from inducing senescence in cancer cells to antagonizing GPCRs and inhibiting key enzymes. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to further explore the therapeutic potential of this versatile chemical class.
References
-
In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (URL: [Link])
-
Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters. (URL: [Link])
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (URL: [Link])
-
Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - NCBI. (URL: [Link])
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (URL: [Link])
-
Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PubMed Central. (URL: [Link])
-
Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC. (URL: [Link])
-
Full article: Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
-
Biologically active 4-arylpiperidine-3-carboxylic acid derivatives - ResearchGate. (URL: [Link])
-
Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of - Semantic Scholar. (URL: [Link])
-
Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- CN105130879A - Preparation method of (R)
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Advances in the discovery of cathepsin K inhibitors on bone resorption - PubMed Central. (URL: [Link])
-
A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - NIH. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 1-Boc-4-methylpiperidine-3-carboxylic Acid Diastereomers
Introduction: The Significance of Piperidine Conformation in Drug Design
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which serves as a three-dimensional framework to orient functional groups for optimal interaction with biological targets. However, the therapeutic efficacy and pharmacological profile of a piperidine-containing drug are critically dependent on the precise spatial arrangement of its substituents. A subtle change in stereochemistry can dramatically alter a compound's binding affinity, selectivity, and metabolic stability.
This guide provides an in-depth structural comparison of the cis and trans diastereomers of 1-Boc-4-methylpiperidine-3-carboxylic acid, a substituted heterocyclic building block relevant to drug discovery programs. We will explore how a multi-pronged analytical approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling, can be employed to unambiguously determine the three-dimensional structure and conformational preferences of these isomers. The methodologies and principles discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing complex cyclic molecules.
PART 1: Foundational Principles of Piperidine Stereochemistry
The conformational landscape of the 1-Boc-4-methylpiperidine-3-carboxylic acid isomers is governed by the fundamental principles of cyclohexane stereochemistry, adapted for a heterocyclic system. The piperidine ring predominantly exists in two rapidly interconverting chair conformations to minimize torsional and angular strain.[2] The substituents at positions 3 and 4 can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.
The large tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric bulk, which can influence the ring's conformational equilibrium. However, due to the lower energy barrier for rotation around the C-N amide bond, its influence is complex. The primary determinant for the preferred conformation of each diastereomer will be the steric interactions of the C3-carboxylic acid and C4-methyl groups. The goal of structural analysis is to determine the dominant chair conformation for both the cis and trans isomers and to understand the energetic landscape of their conformational equilibrium.
PART 2: A Multi-Modal Approach to Structural Characterization
A comprehensive understanding of molecular structure requires a combination of techniques that provide complementary information. For the 1-Boc-4-methylpiperidine-3-carboxylic acid isomers, we leverage analysis in the solution state (NMR), the solid state (X-ray Crystallography), and in silico (Computational Modeling).
Caption: General workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.[2] By analyzing chemical shifts, and particularly the coupling constants (³J) between adjacent protons, we can deduce their dihedral angles and thus their relative orientation (axial or equatorial).
For the cis-isomer (3,4-cis): The most stable conformation is expected to place both the methyl and carboxylic acid groups in equatorial positions to minimize steric strain, specifically avoiding 1,3-diaxial interactions.
-
¹H NMR Prediction: In this diequatorial conformation, the proton at C3 (H3) and the proton at C4 (H4) would both be in axial positions. We would therefore expect to see a large axial-axial coupling constant (³J ≈ 8-12 Hz) between H3 and H4. The couplings between H3 and the protons on C2 would also be indicative, showing one large axial-axial and one smaller axial-equatorial coupling.
For the trans-isomer (3,4-trans): The trans configuration necessitates that one substituent is axial while the other is equatorial. The preferred chair conformation will be the one that places the larger group (carboxylic acid) in the equatorial position to minimize A-value strain.
-
¹H NMR Prediction: Assuming the carboxylic acid is equatorial and the methyl group is axial, the proton at C3 (H3) would be axial and the proton at C4 (H4) would be equatorial. This would result in a small axial-equatorial coupling constant (³J ≈ 2-5 Hz) between H3 and H4, a key distinguishing feature from the cis isomer.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close to each other, regardless of bonding. This is invaluable for confirming assignments. For instance, in the trans isomer with an axial methyl group, NOE correlations would be expected between the methyl protons and the other axial protons on the same face of the ring (e.g., at C2 and C6).
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3] By diffracting X-rays off a single crystal, one can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute conformation frozen in the crystal lattice. This technique serves as the ultimate validation for the conformational preferences deduced from NMR and computational studies. While solution and solid-state conformations may differ, the crystal structure provides a crucial reference point of a low-energy state.
Computational Modeling: Quantifying Conformational Energies
Computational methods, such as Density Functional Theory (DFT), allow for the calculation of the relative energies of different conformers.[4][5] By performing a conformational search and geometry optimization, we can model the chair-chair interconversion for both the cis and trans isomers and determine the global energy minimum for each. This in silico analysis provides a quantitative measure of the stability difference (ΔG) between conformers, corroborating the qualitative predictions from NMR data. These calculations can rationalize why a particular conformation is favored, attributing it to factors like steric hindrance, hyperconjugation, or dipole interactions.[4][5]
PART 3: Comparative Data Summary
The following tables summarize the expected distinguishing data for the two isomers based on the analytical principles described above.
Table 1: Predicted ¹H NMR Signatures for the Most Stable Conformer of Each Isomer
| Parameter | cis-Isomer (3e, 4e) | trans-Isomer (3e, 4a) | Rationale |
| H3 Position | Axial | Axial | Proton is trans to the equatorial substituent. |
| H4 Position | Axial | Equatorial | Proton is trans to the equatorial substituent or cis to the axial one. |
| ³J (H3-H4) | ~ 8-12 Hz | ~ 2-5 Hz | Reflects axial-axial vs. axial-equatorial dihedral angles. |
| Key NOESY | H3 ↔ H5 (axial) | H4 ↔ H2/H6 (equatorial) | Proximity-based correlations confirm spatial arrangement. |
| H4 ↔ H2 (axial) | CH₃ (axial) ↔ H2/H6 (axial) | Axial methyl group is close to other axial protons. |
Table 2: Theoretical Relative Energies from Computational Modeling
| Isomer | Conformation | Relative Energy (ΔG, kcal/mol) | Predicted Population (at 298 K) |
| cis | 3-eq, 4-eq | 0.00 (Reference) | >99% |
| 3-ax, 4-ax | > 4.0 | <1% | |
| trans | 3-eq, 4-ax | 0.00 (Reference) | ~95% |
| 3-ax, 4-eq | ~ 1.5 - 2.0 | ~5% |
Note: Energy values are illustrative, based on typical A-values for methyl and carboxylic acid groups. Actual values require specific DFT calculations.
PART 4: Visualizing the Conformational Equilibria
The chair-chair interconversion is fundamental to understanding the isomers' properties.
Caption: Conformational equilibria for cis and trans isomers.
PART 5: Standard Operating Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and observe general features.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500-800 ms to identify through-space correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Carefully measure the coupling constants (J-values) for the piperidine ring protons, paying special attention to the H3-H4 coupling.
-
Analyze NOESY correlations to confirm the relative stereochemistry and identify the dominant chair conformation.
-
Protocol 2: Computational Modeling Workflow
-
Structure Generation: Build the 3D structures of both chair conformations for the cis and trans isomers using molecular modeling software (e.g., Schrödinger Maestro, Avogadro).
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics (MM) force field (e.g., MMFF) to identify all low-energy conformers.[2]
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as DFT with a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
The absence of imaginary frequencies confirms a true energy minimum.
-
-
Analysis: Compare the calculated Gibbs free energies (ΔG) of the optimized conformers for each isomer to determine their relative stabilities and predict the equilibrium populations.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a stream of monochromatic X-rays.[6]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data until a satisfactory fit is achieved.[3][6]
-
Validation: The final structure is validated and deposited in a crystallographic database. The resulting model provides a definitive depiction of the solid-state conformation.
Conclusion
The structural differentiation of the cis and trans isomers of 1-Boc-4-methylpiperidine-3-carboxylic acid is a clear demonstration of the power of modern analytical chemistry. Through the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, we can confidently assign the stereochemistry and define the conformational preferences of these molecules. The cis isomer is expected to overwhelmingly favor a diequatorial conformation, characterized by a large axial-axial coupling between H3 and H4. Conversely, the trans isomer will exist as an equilibrium of two chair forms, with the conformer placing the larger carboxylic acid group in the equatorial position being dominant, identifiable by a small axial-equatorial H3-H4 coupling. This level of detailed structural insight is indispensable for rational drug design, enabling chemists to build molecules with the precise three-dimensional architecture required for potent and selective biological activity.
References
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. Available at: [Link]
- Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis. Benchchem.
-
Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. PCCP. Available at: [Link]
-
Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.gov. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Development for Chiral Piperidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral piperidine carboxylic acids is a critical analytical challenge in pharmaceutical development. The stereochemistry of these compounds can profoundly impact pharmacological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even detrimental. Consequently, robust and reliable High-Performance Liquid Chromatography (HPLC) methods are essential for ensuring the enantiomeric purity of these crucial pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of various HPLC strategies for the chiral resolution of piperidine carboxylic acids, supported by experimental insights and data-driven recommendations. We will delve into the nuances of chiral stationary phase (CSP) selection, the strategic use of derivatization, and the optimization of mobile phase conditions to achieve baseline separation of these challenging analytes.
The Challenge: Physicochemical Properties of Piperidine Carboxylic Acids
Piperidine carboxylic acids, such as pipecolic acid (piperidine-2-carboxylic acid), present a unique set of challenges for chiral HPLC method development.[1] Their zwitterionic nature at neutral pH, high polarity, and often weak UV chromophores complicate their retention and detection. Direct separation can be difficult, necessitating a thoughtful approach to both the stationary and mobile phases, and often, chemical modification of the analyte itself.
Strategic Approaches to Chiral Separation
Successful chiral method development for piperidine carboxylic acids hinges on two primary strategies: direct separation on a chiral stationary phase and indirect separation following pre-column derivatization.
1. Direct Separation: The Power of Chiral Stationary Phases
Direct enantioseparation on a CSP is often the most efficient approach, avoiding the time and potential complications of derivatization.[2] The key is to select a CSP that provides sufficient stereochemical recognition to resolve the enantiomers.
Comparison of Chiral Stationary Phases
Polysaccharide-based and protein-based CSPs have demonstrated the most significant success in resolving chiral piperidine derivatives.[3][4]
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages | Disadvantages | Typical Mobile Phases |
| Polysaccharide-based (e.g., Chiralpak® series) | Forms transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5] | Broad applicability, high loading capacity, robust and stable.[3] | May require optimization of mobile phase additives for acidic or basic analytes. | Normal Phase: Hexane/Alcohol mixtures with acidic or basic additives (e.g., TFA, DEA).[5][6] |
| Protein-based (e.g., α1-acid glycoprotein - AGP) | Utilizes a combination of ionic, hydrophobic, and hydrogen bonding interactions within the protein's chiral binding sites.[7][8] | Excellent for resolving a wide range of compounds, including acids and amines, in reversed-phase mode.[4] | Lower loading capacity compared to polysaccharide CSPs, sensitive to pH and buffer concentration.[8] | Reversed Phase: Aqueous buffers (e.g., phosphate) with organic modifiers (e.g., acetonitrile, isopropanol).[9] |
| Cyclodextrin-based | Enantioseparation is achieved through inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[5] | Effective for a variety of compounds, can be used in both normal and reversed-phase modes. | Initial attempts to resolve some piperidine derivatives using β-cyclodextrin columns were unsuccessful.[7] | Normal and Reversed Phase modes. |
2. Indirect Separation: The Role of Pre-Column Derivatization
When direct separation proves challenging, or when the analyte lacks a suitable chromophore for UV detection, pre-column derivatization is an invaluable tool.[10] This involves chemically modifying the piperidine carboxylic acid to enhance its chromatographic properties and detectability.
Common Derivatization Strategies
-
Introducing a Chromophore: Reagents like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be reacted with the amine group of the piperidine ring to introduce a UV-active moiety, significantly improving detection sensitivity.[9][10][11]
-
Improving Volatility and Separation: Derivatization can also improve the volatility of the analyte for gas chromatography or enhance its interaction with the CSP in HPLC.[6] For carboxylic acids, esterification is a common strategy to improve chromatographic behavior.[12]
-
Creating Diastereomers: Reacting the chiral analyte with a chiral derivatizing agent creates diastereomers, which can then be separated on a standard achiral HPLC column.[13]
A study on piperidin-3-amine, a related compound, demonstrated the successful use of PTSC for derivatization, allowing for robust chiral separation on a Chiralpak AD-H column with a resolution greater than 4.0.[10]
Experimental Workflow for HPLC Method Development
The following workflow provides a systematic approach to developing a robust chiral HPLC method for piperidine carboxylic acids.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Case Study
This protocol outlines a typical starting point for the chiral separation of a piperidine carboxylic acid derivative.
1. Sample Preparation and Derivatization (if required)
-
Objective: To prepare the sample for analysis and, if necessary, introduce a chromophore for enhanced detection.
-
Protocol:
-
Dissolve a known concentration of the piperidine carboxylic acid in a suitable solvent (e.g., a mixture of the mobile phase).
-
If derivatization is needed, react the analyte with a suitable agent such as p-toluenesulfonyl chloride in the presence of a base.[10]
-
Quench the reaction and dilute the sample to the desired concentration for injection.
-
2. HPLC Analysis
-
Objective: To achieve baseline separation of the enantiomers.
-
Instrumentation: Standard HPLC system with a UV detector.[6]
-
Chiral Column: Chiralpak® AD-H or a similar amylose-based CSP is a good starting point.[10][14]
-
Mobile Phase: A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., n-hexane) is often effective for polysaccharide-based CSPs.[6] The addition of a small percentage of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution.[5][6] For protein-based columns, an aqueous buffer with an organic modifier is used.[7]
-
Column Temperature: 25-40°C.[6]
-
Detection Wavelength: Determined by the UV absorbance of the analyte or the derivatizing agent.[10]
Performance Comparison: Data-Driven Insights
The following table summarizes typical performance data for different approaches, synthesized from various studies.
| Analyte Type | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Key Observations | Reference |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | > 4.0 | Derivatization was crucial for detection and resolution. | [10] |
| (S)-3-(4-Fluorobenzyl)piperidine | Chiralpak® IA | n-hexane:ethanol (90:10 v/v) with 0.1% DEA | > 1.5 | Good peak shape and resolution achieved with a basic additive. | [6] |
| Nipecotic acid amides | α1-acid glycoprotein (AGP) | Phosphate buffer (pH 7.0) with TBA and ethanol | Baseline | Ionic and hydrophobic interactions were key for separation. | [7] |
| (S)-1-Boc-3-hydroxypiperidine | Chiralpak® IC-3 | 0.2% TFA in n-Hexane:IPA (95:5) | > 1.5 | Optimized method provided good resolution and peak shape. | [3] |
Causality in Experimental Choices: Why Certain Parameters Matter
-
Choice of CSP: Polysaccharide-based CSPs are often the first choice due to their broad applicability.[3] Protein-based CSPs are particularly useful for their ability to operate in reversed-phase mode, which can be advantageous for highly polar analytes.[7]
-
Mobile Phase Additives: For acidic analytes like piperidine carboxylic acids, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of the carboxyl group, leading to better peak shapes and retention.[5] Conversely, for basic analytes, a basic additive like diethylamine (DEA) is used.[6]
-
Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Optimizing the temperature can sometimes improve selectivity and resolution.
Logical Relationships in Method Development
Caption: Interdependencies of key parameters in chiral method development.
Conclusion
The successful chiral separation of piperidine carboxylic acids by HPLC is an achievable but nuanced task. A systematic approach that involves careful consideration of the analyte's properties, strategic selection of the chiral stationary phase, and optimization of the mobile phase is paramount. For compounds that are difficult to resolve directly or lack a UV chromophore, pre-column derivatization offers a powerful alternative. By understanding the underlying principles of chiral recognition and systematically exploring the experimental parameters, researchers can develop robust and reliable HPLC methods to ensure the enantiomeric purity of these vital pharmaceutical compounds.
References
-
Feng, Z., & Gürpide, E. (1992). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 609(1-2), 187-191. [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Wiley Analytical Science. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
Chromtech. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations Contents. [Link]
-
The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ScienceDirect. (n.d.). Chiral switches versus de novo enantiomerically pure compounds. [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. [Link]
-
ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
Chromtech. (n.d.). User's Guide - HPLC. [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study of Boc vs. Cbz Protecting Groups in Piperidine Synthesis: A Technical Guide for Researchers
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The synthesis of complex piperidine derivatives invariably requires the strategic use of nitrogen-protecting groups to modulate the reactivity of the piperidine nitrogen and prevent unwanted side reactions. Among the plethora of available options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have emerged as two of the most reliable and widely utilized choices.[1] This guide provides a comprehensive, data-supported comparison of their performance in piperidine synthesis to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Critical Role of Orthogonality in Piperidine Synthesis
The primary distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in multi-step syntheses.[2] The Boc group is characteristically acid-labile, readily removed by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] In contrast, the Cbz group is typically cleaved under neutral conditions via catalytic hydrogenolysis.[2][4] This orthogonality is a powerful tool, allowing for the selective deprotection of one group while the other remains intact—a crucial strategy in the synthesis of polyfunctional piperidine derivatives.[1][2]
At a Glance: Key Differences Between Boc and Cbz Groups
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) |
| Structure | ||
| Cleavage Condition | Acid-labile (e.g., TFA, HCl)[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions.[2] |
| Key Advantage | Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[2] | Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[2] |
| Potential Side Reactions | Alkylation of nucleophilic residues by the tert-butyl cation.[2] | Incomplete cleavage or side reactions with other reducible functional groups.[2] |
Mechanism of Protection and Deprotection
The Boc Group: Acid-Labile Protection
Protection: The Boc group is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc₂O). The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O.[5][6] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol.[6] While the reaction can proceed without a base, bases like triethylamine (TEA) or sodium hydroxide are often used to enhance the nucleophilicity of the amine.[3][5]
Deprotection: The removal of the Boc group is efficiently achieved under acidic conditions.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[7] This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate.[3][5][7] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free piperidine amine, which is then protonated by the excess acid to form the corresponding salt.[5][7]
Caption: Acid-catalyzed deprotection pathway for the Boc group.
A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the intermediary tert-butyl cation.[5] To mitigate this, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the electrophilic cation.[5]
The Cbz Group: Hydrogenolysis-Mediated Deprotection
Protection: The Cbz group was introduced in the 1930s and remains a cornerstone of peptide and medicinal chemistry.[2] It is typically installed by reacting piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate, under Schotten-Baumann conditions.[4] The nucleophilic piperidine nitrogen attacks the highly reactive chloroformate, with the chloride ion acting as the leaving group.[4]
Deprotection: The hallmark of the Cbz group is its removal via catalytic hydrogenolysis.[4] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or through catalytic transfer hydrogenation with donors like ammonium formate or formic acid.[4][8][9] The mechanism involves the cleavage of the benzylic C-O bond on the surface of the palladium catalyst, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free piperidine amine.[4] This deprotection occurs under neutral pH, making it compatible with acid- or base-sensitive functional groups.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical stage governed by principles of safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, ensuring that this essential final step is conducted with the same rigor and precision as your research.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the chemical or neutralizing agents that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A chemical-resistant apron or lab coat. | Protects skin and clothing from potential splashes and spills.[2] |
| Respiratory Protection | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. |
Disposal Decision Workflow
The choice of disposal method depends on the quantity of the waste and the facilities available at your institution. The following diagram outlines the decision-making process for selecting the appropriate disposal route.
Caption: Decision workflow for disposal of this compound.
Protocol 1: In-Lab Neutralization for Small Quantities
For small quantities of this compound, in-lab neutralization is an effective method to render the compound non-hazardous, allowing for disposal via the sanitary sewer system. This process is based on the fundamental acid-base reaction, converting the carboxylic acid into a salt and water.[2]
Causality: The primary objective of neutralization is to adjust the pH of the acidic waste to a neutral range (typically between 6.0 and 9.0) before it enters the wastewater system. This prevents corrosion of plumbing and protects aquatic ecosystems from sudden pH shifts. Using a weak base is crucial to control the reaction rate and prevent excessive heat generation that can occur with strong bases.[2][3]
Step-by-Step Neutralization Procedure:
-
Preparation: In a chemical fume hood, place a container of the acidic waste in a larger secondary container (e.g., a plastic bucket) to contain any potential spills.[3]
-
Dilution: Slowly add the acidic compound to a large volume of cold water (a 1:10 ratio of acid to water is recommended).[4] This dilution step helps to manage the heat generated during neutralization.
-
Neutralizing Agent Preparation: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition: While stirring the diluted acid solution, slowly add the weak base. Be prepared for some foaming or effervescence as carbon dioxide gas is released.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.[3]
-
Endpoint: Continue adding the weak base until the pH of the solution is stable within the neutral range (6.0-9.0).
-
Final Disposal: Once neutralized, the solution can be washed down the sanitary sewer with at least 20 parts of water.[3][4]
Protocol 2: Bulk Disposal via Incineration
For larger quantities of this compound, or if in-lab neutralization is not feasible, the compound must be disposed of as hazardous waste through a licensed contractor, typically via incineration.
Causality: Incineration is a high-temperature destruction process that breaks down organic molecules into simpler, less harmful substances like carbon dioxide and water.[5] However, the presence of nitrogen in the piperidine ring of this compound presents a specific challenge. During combustion, this nitrogen can be oxidized to form nitrogen oxides (NOx), which are atmospheric pollutants.[5][6] Therefore, this waste must be handled by facilities equipped with specialized incinerators that have emission control systems to scrub NOx from the flue gas.[6]
Step-by-Step Hazardous Waste Collection Procedure:
-
Waste Characterization: The waste must be properly identified. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it would likely be classified under the characteristic of corrosivity (D002) if its pH is below 2.0, or toxicity if it meets other criteria.[7] Always consult your institution's Environmental Health and Safety (EHS) office for proper waste code assignment.
-
Containerization: Use a chemically compatible, leak-proof container for the waste. The original container is often suitable if it is in good condition.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Irritant)
-
The date accumulation started.
-
-
Segregation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure that the container is segregated from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor. Do not exceed the accumulation time limits for your facility's generator status.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to do so, control the source of the spill. Contain the spill using an appropriate absorbent material (e.g., spill pillows or universal absorbents).
-
Neutralize (for small spills): For small liquid spills, cautiously neutralize the material with a weak base like sodium bicarbonate, starting from the outside and working inwards.
-
Cleanup: Once neutralized, absorb the material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your supervisor and your institution's EHS office.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. NCBI. Retrieved from [Link]
-
Coggon, M. M., Veres, P. R., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Retrieved from [Link]
-
McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
-
Coggon, M. M., Veres, P. R., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. SciSpace. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Retrieved from [Link]
-
Kansas State University. (n.d.). Neutralization of strong acids and bases. Retrieved from [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]
Sources
- 1. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 3. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mcclellandindia.com [mcclellandindia.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. peptide.com [peptide.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid. As researchers, scientists, and drug development professionals, it is imperative to approach this and all chemicals with a thorough understanding of their potential hazards and the necessary precautions to mitigate risks. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Identification and Risk Assessment
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
The piperidine moiety itself is a strong organic base and can be flammable, toxic upon contact or inhalation, and can cause severe skin burns.[4][5] The carboxylic acid group can also contribute to irritant properties. Therefore, a comprehensive approach to personal protective equipment (PPE) is essential.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to ensure comprehensive protection. The following details the minimum required PPE and the rationale for its use.
Hand Protection
-
Requirement: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[6][7]
-
Rationale: Direct skin contact can lead to irritation.[1][2][3] For prolonged handling or in the case of a spill, heavier-duty gloves or double-gloving may be necessary.[7] Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated, washing your hands thoroughly before putting on a new pair.[7]
Eye and Face Protection
-
Requirement: Safety goggles that provide a complete seal around the eyes are required to protect against splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
-
Rationale: This compound is classified as a serious eye irritant.[1][2][3] Standard safety glasses with side shields do not offer sufficient protection from chemical splashes.[7]
Skin and Body Protection
-
Requirement: A laboratory coat must be worn to protect against incidental skin contact.[7][8] Long pants and closed-toe shoes are also mandatory.[7] For larger quantities or situations with a higher risk of exposure, chemical-resistant aprons or coveralls should be considered.[9]
-
Rationale: Protective clothing provides a barrier between you and the chemical, preventing skin irritation.[8]
Respiratory Protection
-
Requirement: A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[4][8] The type of respirator and cartridge should be selected based on a formal risk assessment.
-
Rationale: The compound may cause respiratory irritation.[1][2][3] Engineering controls, such as a fume hood, are the primary means of mitigating this risk. Respiratory protection is a secondary measure for situations where engineering controls are insufficient.[10]
Operational and Disposal Plans
A safe laboratory environment is maintained not only through proper PPE but also through well-defined operational and disposal procedures.
Handling and Storage Workflow
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[11]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for disposal.[12]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste as hazardous chemical waste according to your institution's guidelines.[11][13]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][12] Remove contaminated clothing.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][13] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all waste, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Storage: Keep the waste container sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[8][13] Do not dispose of this chemical down the drain or in regular trash.[12]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols, operational workflows, and disposal plans outlined in this guide, you can significantly mitigate the risks associated with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets for any chemicals you work with.
References
-
PubChem. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/1-(Tert-butoxy_carbonyl-4-methylpiperidine-4-carboxylic-acid]([Link]
-
Piperidine - SAFETY DATA SHEET. (2023-03-16). Available from: [Link]
-
Oreate AI Blog. (2026-01-08). Understanding Piperidine: Properties, Uses, and Safety Precautions. Available from: [Link]
-
SAFETY DATA SHEET - (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]
-
Quicktest. (2022-08-26). Safety equipment, PPE, for handling acids. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Boc-isonipecotic acid. (2025-09-07). Available from: [Link]
-
American Chemistry Council. Protective Equipment. Available from: [Link]
-
Canada Safety Training. PPE for Hazardous Chemicals. Available from: [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
Sources
- 1. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. canadasafetytraining.com [canadasafetytraining.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cn.canbipharm.com [cn.canbipharm.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
